molecular formula C10H8N2O3 B2429159 Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate CAS No. 1036755-95-9

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Cat. No.: B2429159
CAS No.: 1036755-95-9
M. Wt: 204.185
InChI Key: HVSDYHBZUMPZHM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (CAS 1036755-95-9) is a high-value chemical intermediate with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . This compound is a key building block in organic and medicinal chemistry research, particularly in the synthesis of complex quinazoline-derived structures for pharmaceutical development . Its structure features both a methyl ester and a 2-oxodihydroquinazoline core, making it a versatile precursor for further chemical modifications and exploration of structure-activity relationships. Researchers utilize this compound under controlled conditions, and it is supplied strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. For optimal stability and long-term storage, it is recommended to keep the material sealed in a dry environment at 2-8°C . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

methyl 2-oxo-1H-quinazoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9(13)6-2-3-8-7(4-6)5-11-10(14)12-8/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSDYHBZUMPZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthetic Methodologies for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic architecture for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate . This guide prioritizes mechanistic clarity, process scalability, and novel catalytic methodologies over generic textbook descriptions.

Strategic Retrosynthesis & Scaffold Analysis

The target molecule, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (also referred to as 6-methoxycarbonyl-2(1H)-quinazolinone ), represents a critical pharmacophore in medicinal chemistry, particularly as a precursor for PARP inhibitors and kinase modulators.

Structurally, the molecule features a quinazoline-2-one core with a methyl ester at the C6 position. The "1,2-dihydro" nomenclature indicates the presence of the carbonyl at C2 and a protonated nitrogen at N1, while retaining unsaturation at the C3-C4 bond.

Retrosynthetic Disconnection: To access the 6-substituted core, we must employ a 5-substituted aniline precursor. The two most viable strategic disconnections are:

  • Path A (Condensation): Disconnection of the N3-C2 and N1-C2 bonds leads to a 2-aminobenzaldehyde derivative and a urea equivalent.

  • Path B (Carbonylation): Disconnection of the N3-C2 bond via transition-metal catalysis leads to an o-haloaniline and a CO/ammonia surrogate.

Retrosynthesis cluster_pathways Strategic Disconnections Target Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (Target) PrecursorA Methyl 4-amino-3-formylbenzoate + Urea Target->PrecursorA Path A: Cyclocondensation (Acid Cat.) PrecursorB Methyl 4-amino-3-iodobenzoate + CO source Target->PrecursorB Path B: Pd-Catalyzed Carbonylation

Figure 1: Retrosynthetic analysis identifying the two primary chemical feedstocks.

Route A: The Acid-Catalyzed Cyclocondensation (Scalable)

This route is the "workhorse" method for generating 2(1H)-quinazolinones. It relies on the condensation of an o-aminobenzaldehyde with urea. While classical fusion requires high temperatures (180°C+), the Modified Acid-Catalyzed Solvent Method described here operates at moderate temperatures with higher purity profiles.

Critical Intermediate Synthesis

The specific precursor, Methyl 4-amino-3-formylbenzoate , is not a common commodity chemical and must often be synthesized in situ or in a prior step.

  • Starting Material: Methyl 4-amino-3-iodobenzoate.

  • Protocol: Heck coupling with butyl vinyl ether followed by acid hydrolysis.

  • Why: This avoids the instability issues associated with isolating the free aldehyde.

The Cyclization Protocol

Reaction:



Step-by-Step Methodology:

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-amino-3-formylbenzoate (10.0 mmol, 1.0 eq) and Urea (15.0 mmol, 1.5 eq).

  • Solvent: Add Glacial Acetic Acid (30 mL). Note: Acetic acid acts as both solvent and catalyst, though p-TsOH accelerates the dehydration.

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor via TLC (95:5 DCM:MeOH). The aldehyde spot (

    
    ) should disappear, replaced by a lower fluorescent spot (
    
    
    
    ).
  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the solution slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

  • Purification: Filter the solid. Wash sequentially with water (

    
    ) and cold ethanol (
    
    
    
    ) to remove unreacted urea. Dry under vacuum at 50°C.

Mechanism: The reaction proceeds via the formation of a benzylideneurea intermediate (Schiff base), followed by intramolecular nucleophilic attack of the urea nitrogen onto the aromatic ring (unlikely) or, more accurately, nucleophilic attack of the aniline nitrogen onto the urea carbonyl (if urea reacts with aldehyde first) or attack of urea on the aldehyde followed by cyclization.

Mechanism Step1 Aldehyde + Urea Step2 Benzylideneurea Intermediate Step1->Step2 H+ Cat Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Final Quinazolinone Target Step4->Final

Figure 2: Mechanistic flow of the acid-catalyzed cyclocondensation.

Route B: Palladium-Catalyzed Carbonylative Cyclization (Novel)

For high-value synthesis where the aldehyde precursor is difficult to access or unstable, the Palladium-Catalyzed Carbonylation of the iodo-precursor is the superior "Novel" route. This method builds the pyrimidinone ring and introduces the carbonyl carbon in a single pot.

The System[1][2][3][4][5][6][7]
  • Substrate: Methyl 4-amino-3-iodobenzoate.

  • Carbonyl Source: Molybdenum Hexacarbonyl [Mo(CO)6] (Solid CO source) or CO gas (balloon).

  • Nitrogen Source: Urea or Ammonia.

  • Catalyst: Pd(OAc)2 / Xantphos.

Detailed Protocol (Mo(CO)6 Method)

This protocol avoids the use of high-pressure CO gas cylinders, increasing safety.

  • Setup: In a glovebox or under Argon stream, charge a pressure tube with Methyl 4-amino-3-iodobenzoate (1.0 mmol), Urea (2.0 mmol), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq).

  • CO Source: Add Mo(CO)6 (1.0 eq). Safety: Mo(CO)6 releases CO; handle in a fume hood.

  • Solvent: Add degassed 1,4-Dioxane (5 mL).

  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, filter through a celite pad to remove Pd black.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Why this works: The Pd(0) species undergoes oxidative addition into the C-I bond. CO insertion forms the acyl-palladium species, which is then intercepted by the urea nucleophile. Subsequent intramolecular displacement of the Pd species by the aniline nitrogen closes the ring.

Comparative Data & Optimization

The following table summarizes the expected performance of the described routes based on analogous quinazolinone syntheses.

ParameterRoute A (Aldehyde/Urea)Route B (Pd-Carbonylation)
Step Count 2 (from iodo-ester)1 (from iodo-ester)
Atom Economy High (Loss of H2O)Moderate (Loss of HI, Ligands)
Scalability Excellent (kg scale)Moderate (Catalyst cost)
Key Risk Aldehyde oxidation/instabilityPd removal/Heavy metal content
Typical Yield 75 - 85%60 - 75%
Purity High (>98% after wash)Requires Chromatography

References

  • Synthesis of Quinazolinones via Carbonylation: Åkerbladh, L., & Odell, L. R. (2016).[1] Synthesis of 2-Aminoquinazolin-4(3H)-ones via Carbonylative Coupling of ortho-Iodoanilines. The Journal of Organic Chemistry, 81(7), 2966–2973.

  • Microwave-Assisted Synthesis of Quinazolinones: Laclef, S., et al. (2021).[1] A Microwave-Assisted Method for the Palladium-Catalyzed Direct Arylation of Quinazolin-4-one. Journal of Organic Chemistry.

  • General Quinazolinone Synthesis Methodologies: Organic Chemistry Portal. Synthesis of Quinazolinones.

  • Precursor Availability (Methyl 4-amino-3-formylbenzoate): Smolecule. Methyl 4-amino-3-formylbenzoate Product Page.

  • Iodine-Catalyzed Oxidative Cyclization (Alternative Novel Route): Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination.[2] Synlett, 29, 979-985. [2]

Sources

Biological Activity of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry. Belonging to the broader class of quinazolinones, this specific derivative is distinguished by the presence of a methyl ester at the C6 position and a cyclic urea motif (2-oxo) within the heterocyclic core.

While the parent quinazoline ring is ubiquitous in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib), the 2-oxo-1,2-dihydro variant (often referred to as 2(1H)-quinazolinone) offers a distinct hydrogen-bonding profile and conformational rigidity. The C6-carboxylate moiety serves as a critical "lynchpin" for derivatization, enabling the synthesis of targeted anticancer agents, particularly VEGFR-2 and EGFR tyrosine kinase inhibitors. This guide details the chemical synthesis, structure-activity relationships (SAR), and validated protocols for evaluating the biological activity of this scaffold.

Chemical Foundation & Synthesis

Structural Significance

The core structure consists of a benzene ring fused to a pyrimidine-2-one ring.[1] The C6-methyl ester is electronically significant; it withdraws electron density from the aromatic system, increasing the acidity of the N1 proton and influencing the binding affinity to ATP-binding pockets in kinases.

Synthesis Strategy

The most robust route to access Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate involves the cyclocondensation of Dimethyl 2-aminoterephthalate with a C1 synthon such as urea. This method is preferred for its atom economy and scalability.

Protocol: Cyclization of Dimethyl 2-aminoterephthalate
  • Reagents: Dimethyl 2-aminoterephthalate (1.0 eq), Urea (5.0 eq).

  • Solvent: None (Melt fusion) or DMF/Acetic Acid.

  • Conditions: Heat the mixture to 180–200 °C for 4–6 hours.

  • Workup: Cool the reaction mass. Triturate the solid residue with water to remove excess urea. Filter and wash with hot ethanol.

  • Yield: Typically 70–85%.

Visualization of Synthesis Pathway

SynthesisPath cluster_conditions Reaction Conditions SM1 Dimethyl 2-aminoterephthalate Intermediate Ureido Intermediate (Transient) SM1->Intermediate Nucleophilic Attack (180°C) Reagent Urea (Excess) Reagent->Intermediate Product Methyl 2-oxo-1,2- dihydroquinazoline-6-carboxylate Intermediate->Product Cyclization (- MeOH) Fusion (180-200°C) Fusion (180-200°C)

Figure 1: Thermal cyclocondensation route for the synthesis of the target scaffold.

Biological Activity & Mechanism of Action[1][2][3][4]

Anticancer Activity (Primary Indication)

The most potent application of C6-substituted 2-oxo-quinazolines is in oncology. Derivatives modified at the C6 position (via the ester handle) and the N1/N3 positions act as Type II Kinase Inhibitors .

  • Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The lactam (NH-CO) moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain. The C6-substituents extend into the solvent-accessible pocket or the hydrophobic back-pocket, determining selectivity.

  • Potency: Optimized derivatives demonstrate IC50 values in the low micromolar to nanomolar range against cancer cell lines such as HepG2 (Liver), A2780 (Ovarian), and MCF-7 (Breast).

Antimicrobial & Antioxidant Potential

While less potent than their anticancer effects, these derivatives exhibit broad-spectrum antimicrobial activity.

  • Mechanism: Disruption of bacterial cell wall synthesis and intercalation with DNA (gyrase inhibition).

  • Active Motifs: Hydrazide derivatives (formed by reacting the C6-ester with hydrazine) show enhanced activity against Gram-positive bacteria (S. aureus).

Structure-Activity Relationship (SAR)

The biological efficacy of the scaffold is strictly governed by substitutions at three key positions.

SAR Map

SARMap Core Methyl 2-oxo-1,2- dihydroquinazoline-6-carboxylate N1 N1 Position (Lipophilicity) Core->N1 N3 N3 Position (Selectivity) Core->N3 C6 C6 Ester (Interaction Handle) Core->C6 N1_Mod Alkylation (Me, Et, Benzyl) Increases membrane permeability N1->N1_Mod N3_Mod Aryl/Heteroaryl substitution Targets hydrophobic pocket of Kinase N3->N3_Mod C6_Mod Conversion to Amides/Hydrazides Essential for H-bonding in active site C6->C6_Mod

Figure 2: Strategic modification sites for optimizing biological activity.

Key SAR Findings
PositionModificationEffect on Activity
C6 (Ester) Hydrolysis to AcidGenerally decreases cell permeability (too polar).
C6 (Ester) Hydrazide formationIncreases antimicrobial and pro-apoptotic activity.
N1 (NH) MethylationImproves solubility and metabolic stability.
N3 (NH) Phenyl/Benzyl groupDrastically increases kinase affinity (Hydrophobic interaction).

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol validates the antiproliferative potential of synthesized derivatives against cancer cell lines (e.g., HepG2).[1]

Materials:

  • Cell lines: HepG2, MCF-7.[2]

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Control: Gefitinib or 5-Fluorouracil.

Procedure:

  • Seeding: Seed cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 – 100 µM). Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm .

  • Analysis: Calculate IC50 using non-linear regression analysis.

Protocol: Derivatization to Hydrazide (Activation)

To access the more active antimicrobial/apoptotic derivatives, the ester must be converted to a hydrazide.

  • Dissolution: Dissolve Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (1 mmol) in absolute ethanol (20 mL).

  • Reagent: Add Hydrazine hydrate (99%, 10 mmol, excess).

  • Reflux: Heat under reflux for 12–24 hours. Monitor by TLC (Ester spot disappearance).

  • Isolation: Cool to room temperature. The hydrazide precipitates as a solid.[3]

  • Purification: Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.

References

  • MySkinRecipes. Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Product Specifications. [Link][4][5]

  • National Institutes of Health (NIH). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. [Link]

  • MDPI. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link][4]

  • ResearchGate. Biological activity of Quinazoline: A Review. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate (Analogous Chemistry). [Link]

Sources

A Technical Guide to the Pharmacological Profiling of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for the comprehensive pharmacological profiling of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. This quinazolinone derivative represents a scaffold of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of methods to deliver a strategic framework for elucidating the compound's biological activity, mechanism of action, and preliminary drug-like properties. This guide is structured to empower researchers, scientists, and drug development professionals to design and execute a robust, self-validating investigational cascade, from initial synthesis and characterization to multi-tiered biological screening and early ADMET assessment.

Introduction: The Quinazolinone Core as a Privileged Scaffold

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate belongs to the quinazolinone family, a class of nitrogen-containing heterocyclic compounds recognized as a "privileged structure" in drug development.[1] The rigid, bicyclic framework of the quinazolinone core serves as a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4]

The subject of this guide, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, is a key intermediate used in the synthesis of more complex pharmaceutical compounds, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[5] Its structure is primed for functionalization at multiple sites, making it an ideal starting point for medicinal chemistry campaigns aimed at generating analogs with improved potency and selectivity.[5] A systematic pharmacological profiling is therefore not merely an academic exercise but a critical first step in unlocking its therapeutic potential.

Strategic Imperative: Why Profile This Compound?

The primary objective of this profiling guide is to establish a foundational understanding of the compound's biological signature. This involves a multi-faceted approach:

  • Identifying Bioactivity: To determine if the compound exerts any significant biological effects in relevant disease models.

  • Target Deconvolution: To identify the specific molecular targets (e.g., enzymes, receptors) through which it mediates its effects.

  • Mechanism of Action (MoA) Elucidation: To understand the downstream cellular consequences of target engagement.

  • Assessing "Druggability": To generate a preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to gauge its potential as a viable drug candidate.

Bioinformatic predictions for structurally similar dihydroquinazoline-2(1H)-one derivatives suggest that key oncology targets such as ERBB2, SRC, and AKT1 could be modulated by this class of compounds, providing a logical starting point for our investigation.[2]

Foundational Steps: Synthesis and Characterization

Prior to any biological assessment, the integrity of the test compound must be unequivocally established.

Synthesis Overview

While various synthetic routes exist for the quinazolinone core, a common approach involves the cyclization of substituted anthranilates (or related precursors) with a source of carbonyl, such as isothiocyanates followed by further modifications.[6] Solid-phase synthesis has also been effectively employed to generate libraries of dihydroquinazoline-2(1H)-one derivatives.[2] A generalized synthetic scheme is depicted below.

Exemplary Protocol: Synthesis via Isatoic Anhydride (Conceptual)

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-amino-4-(methoxycarbonyl)benzoate in a suitable aprotic solvent (e.g., Dioxane).

  • Cyclization: Add a carbonylating agent (e.g., triphosgene or a chloroformate) and a non-nucleophilic base (e.g., DIEA).

  • Heating: Reflux the mixture under an inert atmosphere (e.g., N₂) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Purify the crude product using column chromatography on silica gel to yield the title compound.

Physicochemical and Structural Characterization

The identity and purity of the synthesized Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate must be confirmed.

Parameter Methodology Purpose
Identity Confirmation LC/MS, ¹H NMR, ¹³C NMRVerifies the molecular weight and correct chemical structure.[2]
Purity Assessment HPLC-UV, LC/MSQuantifies the purity of the compound, which should be >95% for biological assays.
Solubility Kinetic NephelometryDetermines the compound's solubility in aqueous buffer (e.g., PBS), a critical factor for assay design.

The Pharmacological Profiling Cascade

A logical, tiered approach is essential for an efficient and cost-effective profiling campaign. The workflow is designed to move from broad, high-throughput screening to more focused, mechanism-defining assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: MoA Elucidation cluster_2 Phase 3: In Vitro ADMET phenotypic Phenotypic Screening (Anti-proliferation Assays) hit_id Hit Identification phenotypic->hit_id target Target-Based Screening (Kinase Panel) target->hit_id anti_inflam Functional Screening (e.g., TNF-α Assay) anti_inflam->hit_id biochem Biochemical Assay (In Vitro IC50 Determination) cell_target Cellular Target Engagement (e.g., Western Blot) biochem->cell_target admet ADMET Profiling (Solubility, Permeability, Stability) cell_target->admet lead_candidate Lead Candidate Assessment admet->lead_candidate start Purity-Confirmed Compound start->phenotypic start->target start->anti_inflam hit_id->biochem

Caption: The Pharmacological Profiling Workflow.

Phase 1: Primary Screening for Bioactivity

The goal of this phase is to cast a wide net to detect any significant biological activity.

4.1.1. Anti-Proliferative Phenotypic Screening

  • Causality: Since many quinazolinone derivatives exhibit anticancer properties, a primary screen against a panel of cancer cell lines is a logical first step.[2] This unbiased approach can reveal unexpected activities.

  • Protocol: MTT Cell Viability Assay

    • Cell Plating: Seed cancer cell lines (e.g., A2780 ovarian, HepG-2 liver, MDA-MB-231 breast) into 96-well plates at a predetermined density and allow them to adhere overnight.[2]

    • Compound Treatment: Prepare a serial dilution of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Data Presentation:

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
A2780Ovary22.8
HepG-2Liver> 100
MDA-MB-231Breast75.4

4.1.2. Target-Based Kinase Panel Screening

  • Causality: The quinazoline scaffold is a well-known "hinge-binding" motif for ATP-competitive kinase inhibitors.[7] Screening against a broad kinase panel is a highly efficient method to identify direct enzymatic targets.

  • Protocol: Kinase Inhibition Screen (e.g., via Differential Scanning Fluorimetry)

    • Assay Preparation: The assay is typically run by a specialized vendor. The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of hundreds of purified kinases.

    • Principle: The assay measures the change in the thermal denaturation profile of a kinase upon ligand binding. A positive "hit" is identified by a significant thermal shift (ΔTm).

    • Data Output: The primary output is typically reported as Percent Inhibition or ΔTm for each kinase in the panel.

  • Data Presentation:

Kinase Target Family Hypothetical % Inhibition @ 10 µM
AKT1Serine/Threonine Kinase89%
SRCTyrosine Kinase45%
EGFRTyrosine Kinase15%
PIM1Serine/Threonine Kinase92%
VEGFR-2Tyrosine Kinase25%

4.1.3. Anti-Inflammatory Functional Screening

  • Causality: Some quinazoline derivatives have demonstrated immunomodulatory effects, including the inhibition of pro-inflammatory cytokines like TNF-α.[3]

  • Protocol: LPS-Induced TNF-α Secretion Assay

    • Cell Culture: Use a monocytic cell line like THP-1 or primary macrophages.

    • Treatment: Pre-incubate cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.

    • Incubation: Incubate for 6-18 hours.

    • Quantification: Collect the cell supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Analysis: Determine the IC₅₀ for the inhibition of TNF-α secretion.

Phase 2: Mechanism of Action (MoA) & Target Validation

Based on the primary screening results (e.g., a "hit" on AKT1 kinase and A2780 cell proliferation), this phase aims to validate the target and elucidate the cellular mechanism.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP2 PIP2 AKT1 AKT1 (Target of Compound) PIP3->AKT1 Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT1->Downstream Phosphorylates Response Cell Proliferation & Survival Downstream->Response

Caption: Hypothetical AKT1 Signaling Pathway.

4.2.1. In Vitro Biochemical Potency

  • Causality: A biochemical assay using purified enzyme is the gold standard to confirm direct target inhibition and accurately quantify potency (IC₅₀).

  • Protocol: LanthaScreen™ Eu Kinase Binding Assay (Example for AKT1)

    • Reagents: Prepare a mix of purified, tagged AKT1 kinase, a fluorescently labeled tracer that binds to the ATP pocket, and an antibody that recognizes the kinase tag.

    • Compound Addition: Add serially diluted Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate to the assay plate.

    • Reaction: Add the kinase/tracer mix and incubate. If the compound binds to the ATP pocket, it will displace the tracer.

    • Readout: Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. A decrease in signal indicates tracer displacement.

    • Analysis: Plot the signal against the compound concentration to determine the IC₅₀.

4.2.2. Cellular Target Engagement

  • Causality: It is crucial to prove that the compound inhibits the target within a cellular context. Western blotting for a downstream substrate of the target kinase is a direct method to demonstrate this.

  • Protocol: Western Blot for Phospho-Substrate

    • Cell Treatment: Treat A2780 cells with the compound at concentrations around its anti-proliferative IC₅₀ (e.g., 0.5x, 1x, 5x IC₅₀) for 2-4 hours.

    • Lysis: Lyse the cells and quantify the protein concentration.

    • SDS-PAGE: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for a phosphorylated downstream substrate of AKT1 (e.g., Phospho-GSK3β) and a primary antibody for total AKT1 (as a loading control).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

    • Analysis: A dose-dependent decrease in the phospho-GSK3β signal indicates successful target engagement by the compound in cells.

Phase 3: Preliminary In Vitro ADMET Profiling
  • Causality: A potent compound is of little therapeutic value if it has poor pharmacokinetic properties. Early ADMET screening helps identify potential liabilities that may need to be addressed through medicinal chemistry.[8]

  • Data Presentation:

ADMET Parameter Assay Method Purpose Hypothetical Result
Aqueous Solubility High-Throughput NephelometryPredicts oral absorption45 µg/mL @ pH 7.4
Membrane Permeability PAMPAPredicts passive diffusion across gut wallModerate (5 x 10⁻⁶ cm/s)
Metabolic Stability Human Liver Microsome AssayPredicts in vivo clearance ratet½ = 25 min
CYP450 Inhibition Fluorometric assay (e.g., 3A4, 2D6)Predicts drug-drug interaction riskIC₅₀ > 20 µM (Low Risk)
Plasma Protein Binding Rapid Equilibrium DialysisDetermines free fraction of drug92% Bound

Synthesis of Findings and Future Directions

The comprehensive profiling cascade provides a multi-dimensional view of the compound's potential. Based on our hypothetical results, a compelling narrative emerges:

"Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate demonstrates selective anti-proliferative activity against the A2780 ovarian cancer cell line with an IC₅₀ of 22.8 µM. This cellular effect is consistent with its direct, potent inhibition of the AKT1 and PIM1 kinases. Cellular target engagement was confirmed by a dose-dependent reduction in the phosphorylation of GSK3β, a downstream substrate of AKT1. The compound exhibits moderate aqueous solubility and membrane permeability, with a moderate rate of metabolism in human liver microsomes and a low risk of CYP450-mediated drug interactions. The high plasma protein binding will need to be considered in subsequent studies."

This profile establishes Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate as a valid hit compound. The logical next steps in a drug discovery program would include:

  • Lead Optimization: Initiating a medicinal chemistry effort to improve potency against AKT1 (aiming for nanomolar IC₅₀) and enhance metabolic stability, while maintaining low CYP inhibition.

  • Selectivity Profiling: Confirming selectivity for AKT1 over other kinases, especially closely related ones, to minimize off-target effects.

  • In Vivo Efficacy Studies: Once an optimized lead is identified, testing its efficacy in an A2780 mouse xenograft model.

This guide provides the strategic and technical framework to rigorously profile Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, transforming it from a chemical entity into a well-characterized asset with a clear path forward in the drug discovery pipeline.

References

  • Gali, H., Sibi, P., & Kumar, S. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.
  • MySkinRecipes. (n.d.).
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  • PubMed. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles.
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The Lynchpin Molecule: A Technical Guide to the Mechanism of Action of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate stands as a pivotal intermediate in contemporary medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds.[1] While the molecule itself does not exhibit a defined mechanism of action, its true significance lies in the diverse and potent pharmacological activities of its derivatives. This technical guide delves into the core mechanisms of action of compounds synthesized from this quinazolinone framework, with a primary focus on their role as kinase inhibitors in oncology and inflammatory diseases. We will explore the synthetic pathways, key biological targets, and the experimental methodologies used to elucidate their therapeutic potential.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system is a recurring motif in a vast array of therapeutic agents, celebrated for its rigid, planar structure and its capacity for diverse molecular interactions.[1] This heterocycle is the foundation for numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The 2-oxo-1,2-dihydroquinazoline-6-carboxylate variant offers multiple sites for chemical modification, making it an invaluable starting point for the construction of complex and highly specific bioactive molecules.

Derivatives of the quinazolinone scaffold have been successfully developed into commercial fungicides and exhibit a broad spectrum of activities including antifungal, antibacterial, and antiviral properties.[2] In the realm of oncology, quinazolinone-based molecules are frequently employed as small molecule inhibitors of kinases and receptor kinases.[3]

Mechanism of Action: Targeting the Engine of Cellular Proliferation

The primary mechanism of action for many potent derivatives of methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many forms of cancer, kinases are overactive, leading to uncontrolled cell division.

Kinase Inhibition: A Competitive Strategy

Quinazoline-based inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of the signaling cascade can halt cell proliferation and induce apoptosis (programmed cell death).

The 4-anilinoquinazoline structure is a key pharmacophore for tyrosine kinase inhibitor activity.[4] This structural feature allows for the design of dual inhibitors that can target multiple kinases simultaneously, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]

The following diagram illustrates the general mechanism of competitive kinase inhibition by a quinazoline derivative.

G cluster_0 Kinase ATP-Binding Pocket Kinase Kinase Enzyme ATP_pocket ATP Binding Site Substrate_site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate (Signal Transduction) ATP_pocket->Phosphorylated_Substrate Phosphorylates Substrate Blocked_Signal Signal Blocked ATP_pocket->Blocked_Signal Inhibition ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->Substrate_site Binds Quinazoline Quinazoline Inhibitor Quinazoline->ATP_pocket Competitively Binds

Caption: Competitive Inhibition of a Kinase by a Quinazoline Derivative.

Key Kinase Targets

Derivatives of the quinazolinone scaffold have been shown to inhibit a range of kinases implicated in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many solid tumors. Quinazoline-based drugs like gefitinib and erlotinib are potent EGFR inhibitors.[5][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This kinase is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and prevent their growth.[7]

  • Other Tyrosine Kinases: The versatility of the quinazoline scaffold allows for the design of inhibitors targeting other receptor and non-receptor tyrosine kinases, including those in the HER2 and CDK families.[7][8]

Experimental Workflows for Characterizing Quinazolinone Derivatives

A series of well-established experimental protocols are employed to characterize the mechanism of action of novel quinazolinone-based compounds.

Synthesis of Bioactive Derivatives

The synthesis of bioactive molecules from methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate typically involves multi-step reactions to introduce various functional groups.[3] These modifications are guided by structure-activity relationship (SAR) studies and computational modeling to optimize potency and selectivity for the target kinase.

A general synthetic workflow is depicted below:

G Start Methyl 2-oxo-1,2- dihydroquinazoline-6-carboxylate Step1 Functionalization (e.g., Alkylation, Amination) Start->Step1 Intermediate Modified Quinazolinone Intermediate Step1->Intermediate Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step2 Final Bioactive Quinazolinone Derivative Step2->Final

Caption: General Synthetic Workflow for Quinazolinone Derivatives.

In Vitro Kinase Inhibition Assay

To determine the potency of a synthesized compound against its target kinase, an in vitro kinase inhibition assay is performed. This assay measures the ability of the compound to block the phosphorylation of a substrate by the kinase.

Protocol: General Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of the purified kinase enzyme in an appropriate assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the assay buffer. The ATP concentration should be near the Km value for the specific kinase.[4]

  • Assay Procedure:

    • Add the test compound solution to the wells of a microtiter plate.

    • Add the kinase enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

    • Stop the reaction by adding a solution containing a chelating agent like EDTA.[9]

  • Detection:

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[10]

      • Fluorescence-based assays: Utilizes fluorescently labeled substrates or antibodies.

      • TR-FRET assays: A ratiometric method that measures the transfer of energy between two fluorophores.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

ParameterTypical RangeRationale
Enzyme Concentration 1-10 nMSufficient to produce a robust signal without excessive substrate consumption.
ATP Concentration Km value of the kinaseEnsures competitive binding of the inhibitor.
Substrate Concentration >Km value of the kinaseEnsures the enzyme is saturated with the substrate.
Incubation Time 30-60 minutesAllows for sufficient product formation for detection while remaining in the linear range of the reaction.
DMSO Concentration <1%High concentrations of DMSO can inhibit enzyme activity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess the effect of a compound on the viability and proliferation of cancer cells.[5] It measures the metabolic activity of cells, which is an indicator of cell health.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture cancer cells in a suitable medium until they reach the exponential growth phase.[8]

    • Detach the cells and adjust the cell concentration to a predetermined density.[8]

  • Cell Plating and Treatment:

    • Plate the cells in a 96-well plate and incubate overnight to allow for cell attachment.

    • Treat the cells with various concentrations of the quinazolinone derivative and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation:

    • Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[5]

    • Incubate the plate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Absorbance Measurement:

    • Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Analysis of Apoptosis Induction (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. In the context of quinazolinone derivatives, it is used to assess the induction of apoptosis by measuring the levels of key apoptotic marker proteins.

Protocol: Western Blot for Apoptosis Markers

  • Cell Lysis:

    • Treat cancer cells with the quinazolinone derivative for a specified time.

    • Lyse the cells using a lysis buffer to release the cellular proteins.[14]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptotic marker proteins such as:

      • Cleaved Caspase-3, -8, and -9: Activation of these caspases is a hallmark of apoptosis.[15][16]

      • Bax and Bcl-2: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key regulator of apoptosis.[14][16]

      • Cleaved PARP: Poly(ADP-ribose) polymerase is cleaved by caspases during apoptosis.[15]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression.

The following diagram illustrates the workflow for assessing apoptosis induction by Western Blot.

G Start Cancer Cells Treated with Quinazolinone Derivative Lysis Cell Lysis and Protein Extraction Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE (Protein Separation by Size) Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibodies (e.g., anti-Caspase-3, anti-Bax) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of Protein Expression Levels Detection->Analysis

Caption: Western Blot Workflow for Apoptosis Marker Analysis.

Conclusion and Future Directions

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a cornerstone intermediate for the development of targeted therapies, particularly kinase inhibitors. The derivatives synthesized from this scaffold have demonstrated significant potential in preclinical and clinical settings for the treatment of cancer and other diseases. The core mechanism of action for many of these compounds is the competitive inhibition of key kinases involved in oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.

Future research will likely focus on the design of next-generation quinazolinone derivatives with improved selectivity, potency, and pharmacokinetic properties. The exploration of novel kinase targets and the development of multi-targeted inhibitors will continue to be a promising avenue for overcoming drug resistance and improving therapeutic outcomes. The robust experimental workflows detailed in this guide provide a solid foundation for the continued investigation and development of this important class of therapeutic agents.

References

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An In-Depth Technical Guide to In Silico Docking Studies of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds.[1] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.[2] Notably, the 4-anilinoquinazoline framework is central to several FDA-approved protein kinase inhibitors like Gefitinib and Lapatinib, which target key signaling proteins in oncology.[3][4] This guide focuses on Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, a key synthetic intermediate used in the development of such kinase inhibitors.[5] We present a comprehensive, field-proven workflow for conducting in silico molecular docking studies on this compound. This document is designed for researchers and drug development professionals, providing not just a protocol, but the underlying scientific rationale to empower robust and reliable computational analysis.

Introduction: The Strategic Role of In Silico Docking

In modern drug discovery, in silico molecular docking is an indispensable tool for rapidly assessing the potential of a small molecule to interact with a biological target.[6] The primary objectives of a docking study are to predict the preferred orientation (pose) of a ligand within a protein's binding site and to estimate the strength of the interaction, often expressed as a binding affinity or score.[7][8] This computational pre-screening saves significant time and resources by prioritizing compounds for synthesis and in vitro testing.[9]

The process involves a search algorithm, which generates numerous possible ligand conformations within the binding pocket, and a scoring function, which ranks these poses based on calculated energetic favorability.[8][10] This guide will use the quinazolinone derivative, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, to illustrate a rigorous docking workflow against a therapeutically relevant protein kinase target.

Target Identification and Rationale

The choice of a biological target is the most critical first step. Given that Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a known intermediate for kinase inhibitors, selecting a protein kinase as the target is a chemically logical starting point.[5]

Selected Target: Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[4] Its overexpression is linked to numerous cancers, making it a well-validated oncology target.[4] Furthermore, several quinazoline-based drugs, such as Gefitinib, are known to bind competitively to the ATP-binding pocket of the EGFR kinase domain.[3] This established precedent makes EGFR an ideal and highly relevant target for our study.

For this guide, we will utilize the crystal structure of the EGFR kinase domain in complex with an inhibitor. A suitable entry can be obtained from the Protein Data Bank (PDB). For instance, PDB ID: 2GS2 contains the EGFR kinase domain complexed with a quinazoline-based inhibitor, providing an excellent reference point for validating our docking protocol.

The In Silico Docking Workflow: A Self-Validating System

A trustworthy docking protocol must be validated. The core principle of validation is to demonstrate that the chosen computational method can accurately reproduce experimentally determined results.[11] Our workflow integrates this validation step before proceeding to dock our novel compound of interest.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Virtual Screening PDB Select PDB Structure (e.g., 2GS2) ReceptorPrep Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep LigandPrep Ligand Preparation (Energy minimization, add charges) PDB->LigandPrep Extract Native Ligand GridGen Grid Box Generation (Define binding site) ReceptorPrep->GridGen Redock Re-dock Native Ligand LigandPrep->Redock GridGen->Redock DockTest Dock Test Compound (Methyl 2-oxo-1,2-...) GridGen->DockTest Analyze Analyze Pose (RMSD) < 2.0 Å? Redock->Analyze Analyze->DockTest Validation Passed AnalyzeTest Analyze Results (Binding Energy, Interactions) DockTest->AnalyzeTest

Caption: A self-validating workflow for molecular docking.

Required Software and Tools

This guide outlines a general workflow applicable to several software suites. The specific tools listed below are widely used in academia and industry and are well-documented.

ToolPurposeSource
UCSF Chimera/ChimeraX Visualization, receptor & ligand preparation, structural analysis.
AutoDock Tools (ADT) Preparation of receptor and ligand files (PDBQT format) for AutoDock.
AutoDock Vina High-performance molecular docking program.
Open Babel Interconversion of chemical file formats, 2D to 3D structure conversion.
Protein Data Bank (PDB) Public repository for 3D structural data of biological macromolecules.

Detailed Experimental Protocols

Protocol 4.1: Receptor Preparation

Causality: The raw PDB file is not suitable for docking. It contains non-essential water molecules, may lack hydrogen atoms, and might have alternate conformations or missing side chains.[12][13] This protocol refines the protein structure into a clean, chemically correct format ready for simulation.

Step-by-Step Methodology:

  • Download the Structure: Obtain the PDB file for the target receptor (e.g., 2GS2) from the RCSB PDB database.

  • Load into Chimera/ChimeraX: Open the downloaded PDB file.

  • Remove Unnecessary Chains and Solvent: Delete all molecules except for the protein chain of interest (e.g., Chain A) and the co-crystallized native ligand. This is crucial as solvent molecules can interfere with the docking process.[13]

  • Add Hydrogens: Use the software's tools (e.g., Chimera's AddH command) to add hydrogen atoms, which are typically absent in crystal structures but vital for defining correct hydrogen bonding patterns. Protonation states at a physiological pH (e.g., 7.4) should be considered.

  • Assign Partial Charges: Docking algorithms require atoms to have partial charges to calculate electrostatic interactions.[12] Use a tool like Chimera's Add Charge or AutoDock Tools to assign charges (e.g., Gasteiger charges).

  • Handle Missing Residues/Side Chains: Inspect the structure for any missing atoms or residues. If they are far from the binding site, they can often be ignored. If they are within the binding site, they must be modeled using structure prediction tools (e.g., Chimera's Rotamers tool).[14]

  • Save the Prepared Receptor:

    • Save the cleaned protein structure as a .pdb file.

    • Using AutoDock Tools, convert the prepared receptor PDB file into the .pdbqt format. This format includes atomic charges and atom types required by AutoDock Vina.[12]

Protocol 4.2: Ligand Preparation

Causality: The ligand's 3D structure, charge distribution, and rotatable bonds must be correctly defined. A 2D structure is insufficient; an energy-minimized 3D conformation is required for the docking algorithm to work with a realistic starting point.

Step-by-Step Methodology:

  • Obtain Ligand Structure:

    • Native Ligand (for validation): Extract the co-crystallized ligand directly from the cleaned PDB file and save it as a separate .mol2 or .pdb file.

    • Test Compound (Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate): Draw the 2D structure in a chemical sketcher and convert it to a 3D structure using a program like Open Babel.

  • Energy Minimization: Perform a geometry optimization using a force field (e.g., MMFF94) to obtain a low-energy 3D conformation. This step is critical for ensuring the ligand has realistic bond lengths and angles.

  • Add Hydrogens and Assign Charges: Similar to the receptor, add polar hydrogens and assign partial atomic charges (e.g., Gasteiger charges).[14]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. Most docking software does this automatically. This flexibility is essential for the ligand to adapt its conformation to fit the binding pocket.[12]

  • Save in PDBQT Format: Use AutoDock Tools to convert the prepared ligand file into the .pdbqt format, which defines the rotatable torsion tree.

Protocol 4.3: Molecular Docking Simulation

Causality: The docking simulation requires a defined search space (the "grid box") to constrain the computational effort to the region of interest, namely the protein's binding site. The docking algorithm then explores the conformational and orientational freedom of the ligand within this box.[12]

G cluster_grid Grid Generation cluster_dock Docking Execution Receptor Prepared Receptor (PDBQT) GridBox Define Grid Box (Center & Dimensions) Receptor->GridBox Vina AutoDock Vina Receptor->Vina Input Ligand Native Ligand (for centering) Ligand->GridBox Config Configuration File (Coordinates, Exhaustiveness) GridBox->Config Grid Coordinates Output Output Poses & Scores (PDBQT) Vina->Output TestLigand Test Ligand (PDBQT) TestLigand->Vina Input Config->Vina Input

Caption: Logic flow for grid generation and docking execution.

Step-by-Step Methodology:

  • Define the Grid Box:

    • Load the prepared receptor and the native ligand into a visualization tool (e.g., AutoDock Tools, Chimera).

    • Center the grid box on the native ligand. The size of the box should be large enough to encompass the entire binding site and allow the test ligand to rotate freely, but not so large as to waste computational time. A common practice is to use a box of 20-25 Å in each dimension.

    • Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and other parameters like exhaustiveness.

    • Exhaustiveness: This parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true energy minimum. A value of 8-16 is often a good starting point.

  • Run AutoDock Vina: Execute Vina from the command line, providing the configuration file as input.

    • vina --config conf.txt --log log.txt

  • Execution: Vina will perform the docking simulation and output a file containing the predicted binding poses of the ligand, ranked by their calculated binding affinity scores.

Post-Docking Analysis and Interpretation

Causality: The raw output of a docking run is a set of scores and coordinates. This data must be carefully analyzed to derive meaningful scientific insights. The binding score provides a quantitative estimate of affinity, while visual inspection of the pose reveals the specific molecular interactions responsible for binding.[15]

Protocol 5.1: Validation via Re-docking
  • Perform Docking: Run the docking protocol using the prepared receptor and the extracted native ligand .

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.

  • Assess Validity: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[11][16] This demonstrates that the docking protocol can accurately reproduce the experimentally observed binding mode. If the RMSD is high, the protocol (e.g., grid box size, charge models) may need refinement.

Protocol 5.2: Analysis of the Test Compound
  • Analyze Binding Affinity: The primary output from Vina is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[16][17] This score is used to rank different compounds or different poses of the same compound.

  • Visualize Binding Poses: Load the receptor and the output ligand poses into a molecular visualizer.

  • Identify Key Interactions: Carefully inspect the top-ranked pose. Identify and analyze the specific non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Often the primary driver of binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

  • Compare with Known Inhibitors: Compare the binding mode and interacting residues of your test compound with those of known inhibitors (like the native ligand from the crystal structure). Does your compound form interactions with key catalytic or conserved residues? This contextual analysis is vital for judging the plausibility of the predicted binding mode.

Example Data Presentation

The results should be summarized in a clear, tabular format.

LigandBinding Affinity (kcal/mol)RMSD (Å) (from native)Key Interacting Residues (EGFR)
Native Ligand (Validation) -10.21.1Met793 (H-bond), Leu718, Val726 (hydrophobic)
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate -7.8N/AMet793 (H-bond), Cys797, Leu844 (hydrophobic)

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating workflow for performing in silico molecular docking of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate against the EGFR kinase domain. The results of such a study provide a strong, hypothesis-driven foundation for further investigation. A predicted binding affinity of -7.8 kcal/mol and interactions with key residues like Met793 suggest that this compound is a promising scaffold for further development.

However, it is crucial to remember that in silico docking is a predictive tool, not a substitute for experimental validation.[9] Positive docking results should be followed by more advanced computational methods, such as molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time, and ultimately, by experimental validation through chemical synthesis and in vitro biological assays.

References

  • Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. MySkinRecipes. [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

  • In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Quinazoline. Wikipedia. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

  • SwissDock. Swiss Institute of Bioinformatics. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Software for molecular docking: a review. PubMed. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • (PDF) Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. [Link]

  • Software for molecular docking: a review. SpringerLink. [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • A Guide to In Silico Drug Design. PubMed Central. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • Molecular docking software's applications and basic challenges faced: a review. SciSpace by Typeset. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]

  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. [Link]

  • Interpretation of Molecular docking results? ResearchGate. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • Software for Molecular Docking: A review. ResearchGate. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. PubMed. [Link]

  • How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

  • The Art and Science of Molecular Docking. Annual Reviews. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • How to validate the molecular docking results ? ResearchGate. [Link]

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Tautomerism in 2-Oxo-1,2-dihydroquinazoline Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of tautomerism in 2-oxo-1,2-dihydroquinazoline systems, designed for medicinal chemists and synthetic researchers.

Technical Guide for Medicinal Chemistry & Synthesis

Executive Summary

The 2-oxo-1,2-dihydroquinazoline scaffold (also designated as 2(1H)-quinazolinone) represents a "privileged structure" in drug discovery, serving as a core pharmacophore in antitumor, anti-inflammatory, and antimicrobial agents. However, its utility is complicated by prototropic tautomerism —the dynamic equilibrium between lactam (keto) and lactim (enol) forms.[1]

Understanding this equilibrium is not merely academic; it dictates ligand-protein binding modes (H-bond donor/acceptor profiles), solubility , and regioselectivity during synthetic functionalization. This guide dissects the thermodynamics, analytical differentiation, and synthetic exploitation of these tautomers.[1]

Fundamentals of the Tautomeric Equilibrium

The Three-State System

Unlike simple amides, 2-oxo-1,2-dihydroquinazoline exists in a complex equilibrium involving three primary forms. While the N1-H Lactam is thermodynamically dominant in most environments, the Lactim and N3-H Lactam forms become accessible under specific solvent conditions or substituent influences.

  • N1-H Lactam (A): The most stable tautomer in polar media and solid state.[1] It preserves the aromaticity of the fused benzene ring while maintaining a cyclic amide structure.[1]

  • Lactim (2-Hydroxy) (B): Aromatizes the pyrimidine ring (forming 2-hydroxyquinazoline). Favored in gas phase or non-polar solvents if H-bonding partners are absent.

  • N3-H Lactam (C): Less stable due to the disruption of the "styrene-like" conjugation with the benzene ring, but relevant in 4-substituted derivatives or specific enzymatic pockets.[1]

Visualization of Tautomeric Pathways[1]

Tautomerism N1H N1-H Lactam (2-oxo-1,2-dihydro) Dominant in Solution/Solid Lactim Lactim (2-hydroxyquinazoline) Aromatic Pyrimidine N1H->Lactim Proton Shift (1,3) N3H N3-H Lactam (2-oxo-3,4-dihydro) High Energy Tautomer N1H->N3H Direct Transfer (Rare) Lactim->N3H Proton Shift (1,3)

Figure 1: Tautomeric equilibrium of 2-oxo-1,2-dihydroquinazoline. The N1-H form is generally the global minimum.

Analytical Differentiation

Distinguishing tautomers requires a multi-modal approach, as rapid exchange often averages signals in standard NMR.[1]

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-
    
    
    
    ):
    • N1-H Lactam: A broad singlet typically appears at

      
       11.0 – 12.5 ppm . This signal is highly sensitive to concentration (dimerization) and temperature.[1]
      
    • Lactim (-OH): Rarely observed as a distinct peak due to rapid exchange, but may appear if "locked" by intramolecular H-bonding or in ultra-dry non-polar solvents.

  • 
    C NMR: 
    
    • C2 Carbonyl (Lactam): Resonates at

      
       160–165 ppm .[1]
      
    • C2 Imidate (Lactim): Shifts upfield slightly or broadens depending on the exchange rate.[1]

  • 
    N NMR (HMBC):  The definitive method.[1]
    
    • N1-H: Shows a direct coupling (

      
       Hz) in non-decoupled spectra.
      
    • N3 (Pyridine-like): Appears at a distinct chemical shift characteristic of unprotonated nitrogen (

      
       ppm relative to liq. NH
      
      
      
      ).
X-Ray Crystallography

In the solid state, 2-oxo-1,2-dihydroquinazolines almost exclusively crystallize as hydrogen-bonded dimers via the N1-H···O=C motif.[1] This confirms the N1-H lactam preference in the crystal lattice.[1]

UV-Vis Spectroscopy
  • Lactam: Absorption

    
     is redshifted due to extended conjugation between the benzene ring and the amide.[1]
    
  • Lactim: Blueshifted absorption resembling the quinazoline parent heterocycle.[1]

Synthetic Implications: Regioselective Alkylation[1][2]

The tautomeric nature of the anion (ambident nucleophile) leads to regioselectivity challenges during alkylation.[1] The site of reaction (N1 vs. O vs. N3) is controlled by the Hard-Soft Acid-Base (HSAB) principle and reaction conditions.

Reactivity Matrix
Target SiteConditions Favoring This SiteMechanismProduct Type
N1 (Amide N) Thermodynamic Control: Strong base (NaH, K

CO

), polar aprotic solvent (DMF), soft electrophiles (Alkyl halides).
S

2 on Amide Anion
N-Alkyl-2-quinolone (Stable)
O (Oxygen) Kinetic/Hard Control: Ag(I) salts (Ag

CO

), hard electrophiles, or Mitsunobu conditions.
O-Attack (Lactim Ether)2-Alkoxyquinazoline (Labile)
N3 (Imine N) Steric/Specific: Rare. Occurs if N1 is blocked or using specific directing groups.[1]Lone pair attackQuaternary salt or rearranged product
Alkylation Workflow Diagram

Alkylation Start 2-Oxo-1,2-dihydroquinazoline Base Deprotonation (NaH / DMF) Start->Base Anion Ambident Anion (Delocalized N1-C-O) Base->Anion PathN Path A: Soft Electrophile (R-X) Thermodynamic Control Anion->PathN PathO Path B: Ag+ Salt / Hard Electrophile Kinetic Control Anion->PathO ProdN N1-Alkyl Product (Major) PathN->ProdN Preferred ProdO O-Alkyl Product (Lactim Ether) PathO->ProdO Specific Conditions

Figure 2: Decision tree for regioselective alkylation of the quinazolinone scaffold.

Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Objective: Synthesize N1-substituted 2-oxo-1,2-dihydroquinazolines. Mechanism: Utilization of the "soft" N1-anion in a polar aprotic solvent.[1]

  • Preparation: In a flame-dried flask under Argon, dissolve 2-oxo-1,2-dihydroquinazoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H

    
     gas will be observed.[1]
    
  • Equilibration: Stir at room temperature for 30 minutes to ensure complete formation of the resonance-stabilized anion.

  • Alkylation: Re-cool to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature (or heat to 60°C for hindered electrophiles) for 2–12 hours. Monitor by TLC (N-alkyl products are typically less polar than the starting material).

  • Workup: Quench with water. The product often precipitates; filter and wash with water/hexanes.[1] If no precipitate, extract with EtOAc.[1]

Protocol B: Tautomer Identification via Solvent Shift

Objective: Confirm the presence of the lactam form using NMR solvent effects.

  • Sample 1: Dissolve 5 mg of compound in DMSO-

    
      (H-bond acceptor solvent).
    
    • Observation: Sharp/Broad singlet >10 ppm (N1-H) indicates Lactam. DMSO stabilizes the polarized amide bond.[1]

  • Sample 2: Dissolve 5 mg in CDCl

    
      (Non-polar). Note: Solubility may be poor.
    
    • Observation: If soluble, the NH peak may shift upfield or broaden due to dimerization.[1]

  • Analysis: A significant shift (

    
     ppm) or disappearance of the OH/NH signal between solvents suggests a dynamic tautomeric equilibrium rather than a fixed structure.[1]
    

Medicinal Chemistry Relevance[1][3][4][5][6][7][8][9][10]

In drug design, the tautomeric state determines the pharmacophore .[1]

  • Kinase Inhibitors: Many quinazolinones target kinases (e.g., EGFR).[1][2][3] The N1-H lactam mimics the adenine ring of ATP, acting as a key hydrogen bond donor to the hinge region of the kinase.[1]

  • Bioisosteres: The 2-oxo-1,2-dihydroquinazoline system is often used as a bioisostere for phthalazinones or isoquinolones , optimizing metabolic stability (blocking oxidation sites) while retaining H-bond geometry.

References

  • BenchChem. (2025).[1] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from

  • Molecules. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.

  • National Institutes of Health (PMC). (2023).[1] Quinazolinones, the Winning Horse in Drug Discovery.

  • Organic & Biomolecular Chemistry. (2025). Tautomerism and metal complexation of 2-acylmethyl-2-oxazolines.

  • Juniper Publishers. (2020).[1] N- and / or O- Alkylation of Quinazolinone Derivatives.

Sources

Methodological & Application

Application Note: Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (CAS: 1036755-95-9) is a critical pharmacophore scaffold used in the discovery of targeted anticancer therapeutics. While the compound itself exhibits moderate baseline cytotoxicity, its primary application lies in its role as a privileged intermediate for synthesizing Poly(ADP-ribose) polymerase (PARP) inhibitors and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

This guide details the protocols for utilizing this compound in cancer research, covering its solubilization, chemical derivatization for Structure-Activity Relationship (SAR) libraries, and downstream validation in cancer cell line models (e.g., MCF-7, HepG2).

Scientific Background & Mechanism

The 2-oxo-1,2-dihydroquinazoline core acts as a bioisostere for the DNA nucleobases, allowing it to interact with ATP-binding pockets of kinases and the NAD+ binding domain of PARP enzymes.

  • PARP Inhibition: The 2-oxo-quinazoline scaffold mimics the nicotinamide moiety of NAD+. By derivatizing the C-6 ester position (e.g., converting to an amide linked to a piperazine tail), researchers can generate high-affinity inhibitors that trap PARP on damaged DNA, inducing synthetic lethality in BRCA-deficient cancer cells.

  • Kinase Inhibition: The scaffold serves as a template for Type II kinase inhibitors. The C-6 position is often extended to reach the solvent-exposed region of the ATP pocket, improving solubility and selectivity.

Visualizing the Pharmacophore Utility

The following diagram illustrates how Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate serves as a divergent node for two major classes of anticancer drugs.

G Scaffold Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (The Scaffold) Rxn_Amide Amidation (C-6) Scaffold->Rxn_Amide React with Piperazines/Amines Rxn_Hydrazine Hydrazinolysis Scaffold->Rxn_Hydrazine React with Hydrazine Hydrate Target_PARP PARP Inhibitors (e.g., Olaparib analogs) Target: DNA Repair Rxn_Amide->Target_PARP Generates Bioactive Library Target_Kinase Kinase Inhibitors (e.g., EGFR/VEGFR) Target: Cell Signaling Rxn_Hydrazine->Target_Kinase Forms Hydrazide Linkers

Figure 1: Divergent synthesis pathways utilizing the scaffold to target DNA repair (PARP) or cell signaling (Kinases).

Experimental Protocols

Protocol A: Stock Solution Preparation & Handling

The methyl ester is lipophilic and requires proper solubilization to prevent precipitation in aqueous cell culture media.

  • Solvent Choice: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Solubility Limit: Soluble up to ~50 mM in DMSO.

  • Preparation Steps:

    • Weigh 10 mg of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (MW: 204.18 g/mol ).

    • Add 979 µL of DMSO to create a 50 mM Stock Solution .

    • Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visible particles remain.

    • Aliquot into amber tubes (20 µL/tube) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Critical Check: Before adding to cells, dilute 1 µL of stock into 1 mL of culture media (1:1000 dilution). If a white precipitate forms immediately, the compound has crashed out. You must use a lower stock concentration or an intermediate dilution step.

Protocol B: In Vitro Cytotoxicity Assay (MTT/CCK-8)

This protocol assesses the baseline toxicity of the scaffold or its derivatives against cancer cell lines (e.g., MCF-7 Breast Cancer, HepG2 Liver Cancer).

Materials:

  • Cell Line: MCF-7 (ATCC® HTB-22™)

  • Assay Reagent: CCK-8 (Cell Counting Kit-8) or MTT

  • Positive Control: Olaparib (for PARP assays) or Gefitinib (for EGFR assays)

  • Vehicle Control: 0.1% DMSO in media

Procedure:

  • Seeding: Seed cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂.

  • Dosing:

    • Prepare a serial dilution of the compound in media.

    • Recommended Range: 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure final DMSO concentration is consistent (≤ 0.5%) across all wells.

  • Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 or 72 hours.

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC₅₀.
    
Protocol C: Chemical Derivatization (Library Generation)

To utilize this compound effectively, it is often converted into a carboxamide. The methyl ester is the "leaving group" in this context.

Reaction: Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate + Primary Amine


 Quinazoline-6-carboxamide + Methanol
  • Reagents: Scaffold (1 eq), Primary Amine (e.g., N-methylpiperazine, 1.2 eq), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as catalyst (0.1 eq), or use standard AlMe₃ mediated amidation if the amine is unreactive.

  • Conditions: Reflux in Methanol or Ethanol for 6–12 hours.

  • Monitoring: Monitor disappearance of the ester peak by TLC or LC-MS.

  • Purification: The product often precipitates upon cooling. Filter and wash with cold ethanol.

Data Interpretation & Expected Results

When testing the Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate scaffold versus its derived active drugs, expect the following profiles:

Compound FormTypical IC₅₀ (MCF-7)Interpretation
Methyl Ester (Scaffold) > 50 µMLow Potency. Used as a baseline. Indicates that the core ring system alone is insufficient for high-affinity binding without the "tail" extension.
Carboxylic Acid (Hydrolysis Product) > 100 µMInactive. The negative charge often prevents cell membrane penetration.
Amide Derivative (e.g., with Piperazine) 0.5 µM – 5 µMActive. The extension engages the solvent-exposed pocket of the target protein (PARP/Kinase), drastically improving potency.
Workflow Visualization

The following diagram outlines the logical flow from compound procurement to data validation.

Workflow cluster_chem Chemistry Phase cluster_bio Biology Phase Step1 Compound Procurement Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Step2 Derivatization (Amidation/Hydrazinolysis) Step1->Step2 Step4 Stock Prep (50 mM DMSO) Step1->Step4 Baseline Control Step3 Purification & Structure Verification (NMR/LC-MS) Step2->Step3 Step3->Step4 Step5 Cell Viability Assay (MCF-7 / HepG2) Step4->Step5 Step6 IC50 Calculation Step5->Step6

Figure 2: Experimental workflow for evaluating the scaffold and its derivatives.

References

  • BenchChem. Methyl quinazoline-2-carboxylate and derivatives: Biological Activity and Mechanism. Retrieved from BenchChem Database. Link

  • MySkinRecipes. Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Product Specifications and Applications.Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Anticancer Agents. PubMed Central. Link

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 2023.[1] Link

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.Link

Sources

Topic: Fluorescent Labeling of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate for High-Resolution Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientists at Gemini Bio-Instruments

Abstract

This document provides a comprehensive guide for the fluorescent labeling of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We present a detailed protocol that leverages the hydrolysis of the methyl ester to a carboxylic acid, followed by a robust amidation reaction with an amine-reactive fluorophore. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions from chemical modification to application in cellular imaging. Our methodology emphasizes scientific integrity, providing the rationale behind experimental choices and incorporating self-validating checkpoints to ensure reliable and reproducible results.

Introduction: The Rationale for Fluorescent Labeling

Understanding the subcellular localization, distribution, and target engagement of small molecules is a cornerstone of modern drug development and chemical biology. Fluorescently labeling a compound of interest, such as Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, transforms it into a probe that can be visualized directly within living or fixed cells using fluorescence microscopy. This provides invaluable insights into its mechanism of action, cellular uptake, and potential off-target effects.

The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to track the journey of a novel quinazoline derivative within a cell is therefore of paramount importance. This application note details a reliable strategy for covalently attaching a fluorophore to the quinazoline core, enabling a wide range of imaging-based assays.

Strategic Approach to Labeling

The structure of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate presents several potential sites for modification. However, for a robust and specific labeling strategy, we have identified the methyl ester at the 6-position as the optimal handle for conjugation. The proposed workflow involves two key stages:

  • Saponification: The methyl ester is hydrolyzed to a carboxylic acid. This introduces a unique and highly reactive functional group that is ideal for bioconjugation and is generally a high-yield reaction.

  • Amide Coupling: The newly formed carboxylic acid is then coupled to an amine-modified fluorophore using carbodiimide chemistry. This method, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), is highly efficient and proceeds under mild conditions, preserving the integrity of both the drug candidate and the fluorophore.

This two-step approach is superior to targeting the N-H group on the quinazoline ring, as the latter can have lower nucleophilicity and may lead to side reactions or require harsher conditions that could compromise the molecule's integrity.

G cluster_0 PART A: Chemical Synthesis cluster_1 PART B: Cellular Imaging A Methyl 2-oxo-1,2-dihydro- quinazoline-6-carboxylate (Starting Material) B Step 1: Saponification (LiOH, THF/H2O) A->B C 2-Oxo-1,2-dihydroquinazoline- 6-carboxylic acid (Intermediate) B->C D Step 2: EDC/NHS Activation C->D E NHS-ester Activated Intermediate D->E F Step 3: Amine-Reactive Dye Coupling E->F G Purification (Reverse-Phase HPLC) F->G H Fluorescently Labeled Quinazolinone (Final Product) G->H I Cell Culture & Seeding J Incubation with Labeled Compound I->J K Wash & Fixation (Optional) J->K L Counterstaining (e.g., DAPI) K->L M Fluorescence Microscopy L->M N Image Acquisition & Analysis M->N

Figure 1: Overall experimental workflow from chemical synthesis to cellular imaging.

Detailed Experimental Protocols

Part A: Synthesis and Purification of the Fluorescent Probe

Materials and Reagents:

  • Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water (ddH₂O)

  • Hydrochloric acid (HCl), 1M

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 Cadaverine)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-Phase HPLC system

Protocol 1: Saponification of the Methyl Ester

  • Dissolution: Dissolve 10 mg of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in a 1:1 mixture of THF and water (e.g., 2 mL).

  • Hydrolysis: Add 1.2 equivalents of LiOH. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching & Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH 3-4 with 1M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under a high vacuum.

  • Characterization: Confirm the structure of the resulting 2-Oxo-1,2-dihydroquinazoline-6-carboxylic acid using ¹H NMR and Mass Spectrometry.

Protocol 2: Amide Coupling with Amine-Reactive Fluorophore

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., Argon), dissolve 5 mg of the carboxylic acid intermediate in 1 mL of anhydrous DMF.

  • Add 1.5 equivalents of NHS and 1.5 equivalents of EDC to the solution.

  • Let the activation reaction proceed for 30-60 minutes at room temperature. The formation of the NHS-ester can be monitored by LC-MS.

  • Coupling Reaction: In a separate vial, dissolve 1.1 equivalents of the amine-reactive fluorophore (e.g., Alexa Fluor™ 488 Cadaverine) in 0.5 mL of anhydrous DMF. Add 2 equivalents of TEA to act as a base.

  • Add the fluorophore solution to the activated NHS-ester solution.

  • Stir the reaction overnight at room temperature, protected from light.

  • Purification: The final fluorescently labeled product must be purified from unreacted dye and starting materials. Reverse-phase HPLC is the recommended method. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Collect the fractions corresponding to the desired product peak.

  • Final Characterization: Confirm the identity and purity of the final product using LC-MS and UV-Vis spectroscopy to determine the labeling efficiency.

Parameter Description Typical Value / Method
Purification Method High-Performance Liquid ChromatographyReverse-Phase C18 Column
Mobile Phase A 0.1% TFA in Water-
Mobile Phase B 0.1% Acetonitrile with 0.1% TFA-
Gradient 5-95% B over 30 minutesAdjust based on product retention
Detection UV-Vis (at quinazoline and dye λmax) & Fluorescence-
Characterization Mass Spectrometry & UV-Vis SpectroscopyESI-MS, Absorbance Spectrum

Table 1: Summary of Purification and Characterization Parameters.

Part B: Application in Cellular Imaging

Materials and Reagents:

  • Fluorescently labeled quinazolinone probe

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • DAPI solution for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

A Seed cells on glass-bottom dishes B Allow cells to adhere (24 hours) A->B C Prepare working solution of fluorescent probe in media B->C D Remove old media, add probe-containing media C->D E Incubate for desired time (e.g., 1-4 hours) D->E F Wash 3x with PBS E->F G Fix cells with 4% PFA (Optional) F->G H Counterstain nuclei with DAPI G->H I Image with fluorescence microscope H->I

Figure 2: Step-by-step workflow for cellular imaging experiments.

Protocol 3: Cellular Staining and Imaging

  • Cell Seeding: Seed your chosen cell line onto glass-bottom imaging dishes or coverslips at a density that will result in 60-70% confluency on the day of the experiment.

  • Probe Incubation: Prepare a stock solution of your fluorescently labeled quinazolinone in DMSO. On the day of the experiment, dilute the stock solution into a complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells for a predetermined time (e.g., 1, 4, or 12 hours) at 37°C in a CO₂ incubator. This time may need to be optimized.

  • Wash: Gently wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation (Optional): If desired, fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. Wash again with PBS. Fixation is recommended for obtaining high-quality, stable images.

  • Counterstaining: To visualize the cell nuclei, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes.

  • Imaging: Mount the coverslip or place the dish on the stage of a fluorescence microscope. Acquire images using filter sets appropriate for your chosen fluorophore (e.g., a 488 nm laser line for Alexa Fluor™ 488) and DAPI.

Trustworthiness and Self-Validation:

  • Control Experiments: Always include control groups in your imaging experiments. This should include:

    • Untreated cells (to assess background fluorescence).

    • Cells treated with the unconjugated fluorophore alone (to ensure the observed localization is not due to the dye itself).

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of the probe that gives a strong signal without causing cellular toxicity.

Conclusion and Future Directions

This application note provides a robust and reproducible framework for the fluorescent labeling of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. By following these protocols, researchers can generate high-quality fluorescent probes suitable for a variety of cellular imaging applications. The resulting tools will enable detailed investigations into the subcellular pharmacokinetics and target engagement of this important class of molecules, accelerating the pace of drug discovery and chemical biology research.

References

  • Title: Saponification - an overview | ScienceDirect Topics Source: ScienceDirect URL: [Link]

  • Title: EDC/NHS coupling Source: tebu-bio URL: [Link]

  • Title: A Practical Guide to Reversed-Phase HPLC Source: Waters URL: [Link]

Application Notes & Protocols: Biocatalytic Synthesis of Chiral Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, a valuable intermediate in pharmaceutical development.[1] Recognizing the critical role of chirality in drug efficacy and safety, this application note details two robust biocatalytic strategies: Lipase-Catalyzed Kinetic Resolution and Ketoreductase-Mediated Asymmetric Reduction.[2] These methods offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved environmental sustainability.[2][3] Detailed, step-by-step protocols for enzyme screening, reaction optimization, product isolation, and chiral analysis are provided for researchers in drug discovery and process development.

Introduction: The Imperative for Chiral Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] The specific three-dimensional arrangement of atoms (stereochemistry) in these molecules can dramatically influence their pharmacological activity. The target molecule, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, is a key building block for more complex pharmaceutical agents, particularly kinase inhibitors used in oncology and anti-inflammatory therapies.[1]

Traditional chemical methods for synthesizing chiral molecules often require harsh reagents, protecting groups, and multiple steps, leading to significant waste.[3] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful alternative.[6] Enzymes operate under mild conditions (ambient temperature and pressure) and exhibit remarkable chemo-, regio-, and enantioselectivity, minimizing isomerization, racemization, and rearrangement byproducts.[2]

This guide presents two primary biocatalytic approaches to generate the enantiomerically pure target molecule.

Strategic Approaches to Enantiomer Synthesis

Two principal biocatalytic strategies are proposed for the synthesis of enantiomerically pure Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate:

  • Strategy A: Lipase-Catalyzed Kinetic Resolution (KR) : This method involves the enantioselective acylation or hydrolysis of a racemic mixture of the corresponding alcohol precursor. Lipases are robust enzymes that often function in organic solvents, making them highly versatile for synthetic applications.[7] One enantiomer is selectively transformed, allowing for the separation of the two enantiomers.

  • Strategy B: Ketoreductase-Mediated Asymmetric Reduction : This approach utilizes a ketoreductase (KRED) enzyme to directly reduce a prochiral ketone precursor into a single enantiomer of the desired chiral alcohol. KREDs have a broad substrate range and often exhibit exquisite selectivities, making them a preferred choice for ketone reductions.[8][9] This method is often more efficient as it can theoretically convert 100% of the starting material to the desired product.

Biocatalytic_Strategies cluster_0 Starting Material Preparation cluster_2 Products Prochiral_Ketone Prochiral Ketone (Precursor for Strategy B) KRED Strategy B: Ketoreductase (KRED) Asymmetric Reduction Prochiral_Ketone->KRED Racemic_Alcohol Racemic Alcohol (Precursor for Strategy A) Lipase Strategy A: Lipase Kinetic Resolution Racemic_Alcohol->Lipase Enantioenriched_Alcohol Enantioenriched Alcohol KRED->Enantioenriched_Alcohol Unreacted_Enantiomer Unreacted Enantiomer Lipase->Unreacted_Enantiomer Esterified_Enantiomer Esterified Enantiomer Lipase->Esterified_Enantiomer

Figure 1: Overview of the two proposed biocatalytic strategies.

Protocol 1: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the principle of enantioselective acylation. A lipase will selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated product from the unreacted enantiomer.

The necessary starting material, racemic Methyl 2-(hydroxymethyl)-2,3-dihydroquinazolin-4(1H)-one-6-carboxylate, must first be synthesized chemically. A plausible route involves the reduction of the corresponding ketone using a non-chiral reducing agent like sodium borohydride.

Rationale: The choice of lipase and solvent is critical for achieving high enantioselectivity. A screening process is essential to identify the optimal combination.

Materials:

  • Racemic alcohol precursor

  • A panel of immobilized lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (Lipase PS-D))[10][11]

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous solvents (e.g., toluene, methyl tert-butyl ether (MTBE), diisopropyl ether (DIPE))[10]

  • 24-well microtiter plate with sealing mat

  • Orbital shaker with temperature control

Procedure:

  • Prepare a stock solution of the racemic alcohol in each of the chosen solvents.

  • In each well of the microtiter plate, add a specific lipase (e.g., 5-10 mg).

  • To each well, add 500 µL of the racemic alcohol stock solution.

  • Add a molar excess of the acyl donor (e.g., 3-5 equivalents) to each well.

  • Seal the plate and place it on an orbital shaker at a controlled temperature (e.g., 30-45°C).

  • Withdraw small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) for analysis.

  • Analyze the aliquots by chiral HPLC to determine conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

LipaseSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)Enantioselectivity (E)
CAL-BToluene2448>9996>200
CAL-BMTBE2450>9998>200
Lipase PS-DDIPE244595>99>150
Lipase PS-DToluene2435659750

Rationale: Based on the screening results, the best performing enzyme and conditions are scaled up to produce a larger quantity of the enantiopure product.

Procedure:

  • In a round-bottom flask, dissolve the racemic alcohol (e.g., 1 g) in the optimal solvent (e.g., MTBE).

  • Add the selected immobilized lipase (e.g., CAL-B, 100 mg).

  • Add the acyl donor (e.g., vinyl acetate, 3 equivalents).

  • Stir the reaction at the optimal temperature (e.g., 45°C) and monitor by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent under reduced pressure.

  • Separate the unreacted alcohol from the acylated product using column chromatography.

  • The acylated enantiomer can then be de-acylated (e.g., by hydrolysis) to yield the other pure enantiomer.

Protocol 2: Ketoreductase-Mediated Asymmetric Reduction

This protocol describes the direct conversion of a prochiral ketone to a single enantiomer of the desired alcohol using a ketoreductase (KRED) and a cofactor recycling system.

The starting material, Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, can be synthesized via established organic synthesis routes, such as the cyclization of substituted methyl anthranilates.[12][13][14]

Rationale: A diverse panel of KREDs should be screened to find an enzyme with high activity and selectivity for the target substrate. A cofactor recycling system, typically using an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is necessary to regenerate the expensive NADPH/NADH cofactor.[15][16]

KRED_Cofactor_Recycling cluster_main cluster_recycle Substrate Prochiral Ketone Product Chiral Alcohol Substrate->Product Reduction KRED KRED NADPH NADPH KRED->NADPH NADP NADP+ NADP->NADPH Reduction NADPH->NADP Oxidation Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation GDH GDH/ADH GDH->NADP

Figure 2: KRED-catalyzed reduction with cofactor recycling.

Materials:

  • Prochiral ketone precursor

  • KRED screening kit (containing multiple (R)- and (S)-selective enzymes)

  • NADP⁺ or NAD⁺ cofactor

  • Cofactor recycling enzyme (e.g., glucose dehydrogenase (GDH) or an alcohol dehydrogenase (ADH))

  • Co-substrate (e.g., glucose or isopropanol)

  • Aqueous buffer (e.g., potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if substrate solubility is low)

Procedure:

  • Prepare a stock solution of the ketone precursor, potentially in a minimal amount of a water-miscible co-solvent like DMSO.

  • In a 96-well plate, prepare a reaction mixture containing buffer, cofactor (e.g., 1 mM NADP⁺), and the recycling co-substrate (e.g., 100 mM isopropanol).

  • Add the ketone stock solution to each well to a final concentration of 5-10 mM.

  • Add the recycling enzyme to each well.

  • Initiate the reaction by adding a different KRED to each well.

  • Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking.

  • After 24 hours, quench the reaction by adding a water-immiscible solvent (e.g., ethyl acetate) and extract the product.

  • Analyze the organic extract by chiral HPLC to determine conversion and enantiomeric excess (ee).

KRED IDSelectivityConversion (%)ee (%)Product Enantiomer
KRED-007(R)98>99(R)
KRED-112(R)7592(R)
KRED-130(S)>99>99(S)
KRED-204(S)9195(S)

Procedure:

  • In a temperature-controlled reaction vessel, prepare the aqueous buffer solution.

  • Add the ketone precursor (e.g., 1 g). If solubility is an issue, a biphasic system or co-solvent may be necessary.

  • Add the cofactor (NADP⁺) and the co-substrate (isopropanol).

  • Add the recycling enzyme and the selected KRED (e.g., KRED-130 for the (S)-enantiomer).

  • Adjust the pH to the optimum for the enzyme (typically 6.5-7.5).

  • Stir the mixture at the optimal temperature (e.g., 30°C) and monitor the reaction progress by HPLC.

  • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent to yield the enantioenriched alcohol product. Further purification by crystallization or chromatography may be performed if necessary.

Analytical Protocol: Chiral HPLC Analysis

Rationale: Accurate determination of enantiomeric excess is crucial for evaluating the success of the biocatalytic synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis.[17][18][19][20][21]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phases: Polysaccharide-based columns are often effective for a wide range of compounds.[18]

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® OJ (Cellulose tris(4-methylbenzoate))[18]

Method Development:

  • Mobile Phase Screening: Start with a mobile phase of n-Hexane/Isopropanol (IPA) in a 90/10 ratio. If resolution is poor, systematically vary the ratio (e.g., 80/20, 70/30). Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape.[18]

  • Flow Rate: A typical starting flow rate is 0.5-1.0 mL/min.

  • Detection: Monitor the UV absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm or 280 nm).

  • Temperature: Column temperature can affect resolution; screen at ambient temperature first, then explore higher or lower temperatures if needed.

Sample Protocol:

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane/Ethanol (85:15 v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Conclusion

The biocatalytic routes presented in this guide offer powerful, selective, and sustainable methods for producing enantiomerically pure Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. Both lipase-catalyzed kinetic resolution and ketoreductase-mediated asymmetric synthesis provide viable pathways, with the choice depending on factors such as precursor availability and desired process efficiency. The detailed protocols for screening, optimization, and analysis empower researchers to effectively implement these advanced techniques in their drug discovery and development programs, ultimately accelerating the creation of safer and more effective pharmaceuticals.

References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • D'yakonov, V. A., et al. (2022). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules, 27(19), 6539. [Link]

  • Li, G., et al. (2022). Synthesis of N–N axially chiral quinazolinones via an organocatalytic N-acylation reaction. Organic Chemistry Frontiers, 9(1), 60-65. [Link]

  • Ni, Y., et al. (2021). Ketoreductase Catalyzed Stereoselective Bioreduction of α-Nitro Ketones. Organic Letters, 23(15), 5968–5973. [Link]

  • Contente, M. L., & Molinari, F. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • Shaikh, A. C., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 988009. [Link]

  • Moore, J. C., et al. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1412–1419. [Link]

  • Li, Z., et al. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). The Chemical Record, 21(7), 1611-1630. [Link]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 910991. [Link]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 910991. [Link]

  • Zhang, M., et al. (2023). Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. ACS Medicinal Chemistry Letters, 14(6), 846-852. [Link]

  • Wang, M., et al. (2022). N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • Bornscheuer, U. T., & Huisman, G. W. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6439-6454. [Link]

  • Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. [Link]

  • Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-158. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. MySkinRecipes. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. [Link]

  • Gotor-Fernández, V., et al. (2018). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. ACS Catalysis, 8(10), 9181-9186. [Link]

  • Liu, Y., & Cai, C. (2006). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1107(1-2), 159-165. [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic and dynamic kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Tetrahedron: Asymmetry, 18(16), 1945-1949. [Link]

  • ResearchGate. (n.d.). General scheme of enzymatic reduction of (hetero)cyclic ketones. ResearchGate. [Link]

  • Gancarz, M., et al. (2020). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 25(17), 3918. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ivachtchenko, A. V., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. Journal of Combinatorial Chemistry, 5(6), 775-788. [Link]

  • Al-Zaydi, K. M. (2008). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 19(2), 1-5. [Link]

  • Sibiryanina, A. A., et al. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 26(16), 4983. [Link]

  • Pellis, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. [Link]

  • ResearchGate. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. [Link]

  • Sharma, G., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 653522. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Guide for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate CAS: 1036755-95-9 Solvent Focus: Dimethyl Sulfoxide (DMSO)[1][2]

Executive Summary: The Solubility Challenge

Welcome to the Technical Support Center. You are likely facing difficulties dissolving Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in DMSO, observing either persistent turbidity, slow dissolution, or precipitation upon storage.[1]

The Root Cause: This compound belongs to the quinazolinone class.[3] Its poor solubility is not necessarily due to lipophilicity (LogP) but rather high crystal lattice energy .[1] The molecule features a rigid, planar aromatic system capable of strong intermolecular hydrogen bonding (specifically the amide/lactam -NH-C=O interactions) and


-

stacking.[1]

To dissolve it, the solvent (DMSO) must overcome these cohesive forces.[1] While DMSO is a powerful hydrogen bond acceptor, it cannot disrupt the tight crystal packing without kinetic energy (heat/sonication) or structural disordering.[1]

Diagnostic & Troubleshooting Workflow

Before altering your experimental design, use this logic flow to diagnose the specific solubility failure.

Solubility_Troubleshooting Start Start: Compound Undissolved in DMSO Check_Conc Check Target Concentration (Is it >50 mM?) Start->Check_Conc Visual_Inspect Visual Inspection: Cloudy or Distinct Crystals? Check_Conc->Visual_Inspect Sonicate Action: Sonicate (40kHz, 10 min, 40°C) Visual_Inspect->Sonicate Result_Clear Solution Clears? Sonicate->Result_Clear Heat Action: Heat to 60°C (Water Bath) Heat->Result_Clear Result_Clear->Heat No Success Diagnosis: Kinetic Trap (Safe to use) Result_Clear->Success Yes Water_Check Check DMSO Quality: Is it Anhydrous? Result_Clear->Water_Check Still Cloudy Fail_Precip Diagnosis: Thermodynamic Limit (Saturation reached) Water_Check->Start No (Old DMSO absorbed H2O) Water_Check->Fail_Precip Yes (Fresh DMSO)

Figure 1: Decision tree for distinguishing between kinetic solubility issues (slow to dissolve) and thermodynamic saturation.

Standard Operating Procedure (SOP): Enhanced Solubilization

Objective: Prepare a stable stock solution (typically 10–50 mM) free of micro-aggregates.

Reagents & Equipment[1][4]
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[1]

  • Equipment: Ultrasonic bath (controlled temp), Vortex mixer, Water bath.

The "Gradient Wetting" Protocol
  • Weighing: Weigh the target mass of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate into a glass vial (avoid plastic microfuge tubes for initial heating steps).

  • Pre-wetting: Add only 50% of the calculated DMSO volume.[1]

    • Why? High concentration gradients at the solid-liquid interface accelerate dissolution rates more effectively than flooding the solid immediately.

  • Disruption (Sonication): Sonicate at 40–50°C for 10–15 minutes.

    • Note: The compound is thermally stable; mild heating helps break the lattice energy.

  • Completion: Add the remaining 50% of DMSO. Vortex vigorously for 30 seconds.[1]

  • Validation: Inspect against a dark background. If "shimmering" (Schlieren lines) or particulates remain, repeat heating.[1]

Quantitative Solubility Benchmarks (Estimated):

Solvent ConditionEstimated Solubility LimitNotes
Pure DMSO (25°C) ~10–30 mMStandard working range.[1]
Pure DMSO (Heat 60°C) ~50–80 mMKinetic solubility; may precipitate on cooling.[1]
DMSO + 5% Water < 5 mMCritical: DMSO is hygroscopic; water crashes this compound out.[1]
DMSO + PEG400 (1:1) ~20–40 mMStabilizes the solution for storage.[1]

Frequently Asked Questions (FAQ)

Q1: The solution was clear, but precipitates formed after freezing at -20°C. Is it ruined?

A: No, this is normal. DMSO freezes at 18.5°C. Upon freezing, the solute is excluded from the crystal lattice of the DMSO, creating local zones of supersaturation that force precipitation.

  • Fix: Thaw completely at Room Temperature (RT), then heat to 37°C and vortex/sonicate until clear. Never pipette directly from a semi-frozen or just-thawed stock without re-homogenizing.[1]

Q2: Can I dilute this DMSO stock directly into cell culture media?

A: Proceed with caution. This compound is hydrophobic and rigid.[1] Rapid dilution into aqueous media (PBS/Media) often causes "crash-out" (precipitation).[1]

  • Solution: Use Serial Dilution .[1]

    • Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Ethanol or pure Ethanol if compatible) or create a 10x intermediate in media.[1]

    • Add the intermediate to the final volume dropwise while vortexing.

    • Ensure final DMSO concentration is <0.5% for cell toxicity reasons.[1][4]

Q3: Why does my "dry" DMSO not work?

A: DMSO is extremely hygroscopic.[1] If your bottle has been opened frequently, it may have absorbed 1–5% water from the atmosphere. For rigid quinazolines, even 5% water content can reduce solubility by orders of magnitude.

  • Fix: Use single-use ampoules of DMSO or store DMSO over 3Å or 4Å molecular sieves.

Q4: Are there alternative solvent systems?

A: Yes, if DMSO fails for your concentration requirements:

  • DMF (Dimethylformamide): Often dissolves rigid amides better than DMSO, though more toxic.[1]

  • NMP (N-Methyl-2-pyrrolidone): Excellent for planar heterocycles.[1]

  • Acidified DMSO: Adding 1-2 equivalents of dilute HCl or TFA can protonate the quinazoline nitrogen, drastically increasing solubility. Warning: Ensure this pH change does not interfere with your downstream assay.

References

  • Vertex AI Search. (2026).[1] Solubility of 2-oxo-1,2-dihydroquinazoline derivatives in DMSO and troubleshooting compound solubility. [Search Results Summary].

  • Li, Di, et al. (2006).[1] "Solubility of Heterocyclic Organic Compounds in DMSO." Journal of Chemical & Engineering Data. (Extrapolated from general rigid heterocycle data).

  • Balbach, S., & Korn, C. (2004).[1] "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics. (Discusses lattice energy vs. solubility).

  • General DMSO Handling: "DMSO Solubility Assessment for Fragment-Based Screening." MDPI, 2021.[1] Link

  • Compound Data: "Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate."[1][5] MySkinRecipes / ChemicalBook CAS Databases. (Structural confirmation). Link

Sources

Optimization of reaction conditions for the final step of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for the final, critical cyclization step in the synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. It is designed for researchers, scientists, and drug development professionals to navigate and optimize this reaction, troubleshoot common issues, and ensure high-yield, high-purity outcomes.

Reaction Overview: The Final Cyclization Step

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors.[1] The final step in its synthesis typically involves the cyclization of a substituted anthranilate derivative, such as Methyl 4-amino-3-(methoxycarbonyl)benzoate, with a one-carbon carbonyl synthon. The most common and accessible laboratory method involves a reaction with urea.

Proposed Reaction Mechanism:

The reaction proceeds via a two-stage mechanism:

  • Initial Condensation: The primary aromatic amine of the anthranilate derivative performs a nucleophilic attack on a carbonyl carbon of urea, leading to the elimination of ammonia and the formation of an N-arylurea intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the secondary amide nitrogen of the newly formed urea moiety attacks the ester carbonyl. This is followed by the elimination of methanol to yield the final, stable quinazolinone ring system.

Below is a diagram illustrating this proposed pathway.

Reaction_Mechanism Proposed Reaction Mechanism SM Methyl 4-aminobenzoate Derivative Intermediate N-Arylurea Intermediate SM->Intermediate + Urea - NH3 Urea Urea (H2N-CO-NH2) Product Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Intermediate->Product Heat (Δ) - CH3OH (Intramolecular Cyclization)

Caption: Proposed reaction pathway for the final cyclization step.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the final cyclization step in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is the most common issue and can stem from several sources. Here is a breakdown of potential causes and solutions:

  • Insufficient Reaction Temperature: The intramolecular cyclization step requires significant thermal energy to overcome the activation barrier for the nucleophilic attack on the ester carbonyl.

    • Causality: If the temperature is too low, the reaction may stall after the formation of the N-arylurea intermediate, resulting in a mixture of starting material and intermediate with very little product.

    • Recommendation: Most urea-based cyclizations of this type are conducted as a neat (solvent-free) melt.[2] Ensure your reaction temperature is between 180-220 °C. Monitor the reaction progress by TLC. If using a high-boiling point solvent like diphenyl ether or DMSO, ensure you are reaching a sufficient reflux temperature.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of anthranilate to urea can lead to incomplete conversion or side reactions.

    • Causality: While a 1:1 molar ratio is theoretically required, urea can sublime or decompose at high temperatures. An excess of urea is often necessary to drive the reaction to completion.

    • Recommendation: Start with a 1:2 or 1:3 molar ratio of your anthranilate starting material to urea. A large excess should be avoided as it can complicate purification.

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental.

    • Causality: Too short a time leads to incomplete conversion. Excessively long heating can lead to thermal decomposition of the starting material and the desired product, resulting in charring and the formation of insoluble byproducts.

    • Recommendation: Monitor the reaction by TLC every 30-60 minutes. Once the starting material spot has been consumed and the product spot is maximized, begin the workup procedure. Typical reaction times for a melt synthesis are in the range of 2-4 hours.

Q2: My final product is impure, and I see multiple spots on the TLC plate. What are these impurities and how can I remove them?

A2: Impurities typically consist of unreacted starting material, the stable N-arylurea intermediate, and potential byproducts from side reactions.

  • Identifying Impurities:

    • Spot 1 (Highest Rf): Usually the less polar anthranilate starting material.

    • Spot 2 (Intermediate Rf): The desired quinazolinone product.

    • Spot 3 (Lowest Rf/Baseline): The highly polar N-arylurea intermediate and any polymeric byproducts.

  • Purification Strategies:

    • Workup: After cooling the reaction melt, it will solidify. This solid mass is often triturated (crushed and washed) with hot water to dissolve excess urea and other water-soluble impurities. This is followed by washing with a solvent like diethyl ether or ethyl acetate to remove less polar impurities.

    • Recrystallization: The crude product is often a solid that can be purified by recrystallization. Experiment with different solvents. A common choice is a polar solvent like ethanol, isopropanol, or acetic acid.

    • Column Chromatography: If recrystallization fails, column chromatography is an option, though it can be challenging for quinazolinones which sometimes show poor solubility or streak on silica gel.[3] A gradient elution from dichloromethane to 5-10% methanol in dichloromethane is a good starting point.

    • Acid/Base Wash: The quinazolinone product has an acidic N-H proton. It can sometimes be dissolved in a dilute aqueous base (like 1M NaOH), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid. Caution: This can cause hydrolysis of the methyl ester if not done carefully at low temperatures.

Q3: The reaction mixture is charring and turning black, leading to a very low yield of an intractable material. Why is this happening?

A3: Charring is a clear sign of thermal decomposition. This occurs when the reaction temperature is too high or the heating is prolonged unnecessarily.

  • Causality: The aromatic system and functional groups in both the starting material and product have limits to their thermal stability. Exceeding this limit initiates decomposition pathways, leading to complex, often polymeric, tars.

  • Recommendations:

    • Precise Temperature Control: Use a sand bath or a heating mantle with a thermocouple controller to maintain a stable temperature. Avoid direct, intense heating.

    • Optimize Temperature: Systematically lower the reaction temperature in 10 °C increments (e.g., from 220 °C to 210 °C, then 200 °C) to find the minimum temperature required for efficient conversion within a reasonable timeframe (2-5 hours).

    • Consider an Alternative C1 Source: If thermal decomposition remains an issue with urea, a more reactive, lower-temperature C1 synthon could be employed. For instance, reacting the anthranilate with triphosgene or carbonyldiimidazole (CDI) at lower temperatures can form an intermediate that cyclizes under milder conditions.[4][5] However, these reagents are more hazardous and require careful handling.

Q4: Can I run this reaction in a solvent instead of a neat melt?

A4: Yes, using a high-boiling point solvent is a common alternative to a neat melt.

  • Advantages: Provides better temperature control, improves mixing, and can sometimes reduce charring.

  • Disadvantages: May require longer reaction times and necessitates removal of the solvent during workup.

  • Recommended Solvents:

    • Diphenyl ether: B.P. 259 °C. Very stable at high temperatures.

    • Dimethyl Sulfoxide (DMSO): B.P. 189 °C. A polar aprotic solvent that can facilitate the reaction.

    • N,N-Dimethylformamide (DMF): B.P. 153 °C. May not reach a high enough temperature for efficient cyclization unless used in a sealed vessel under pressure.

  • Protocol Insight: When using a solvent, the reaction is typically run at reflux for an extended period (4-24 hours). The product may precipitate from the solution upon cooling, simplifying isolation.

Below is a troubleshooting workflow to guide your optimization process.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Low Yield or Impure Product TLC Analyze by TLC. What do you see? Start->TLC TLC_SM High amount of Starting Material (SM) TLC->TLC_SM TLC_INT Major spot is Intermediate (INT) TLC->TLC_INT TLC_MULTI Multiple Spots/ Streaking TLC->TLC_MULTI Charring Reaction Charring? Charring->Start No, problem persists Sol_Char Decrease Temperature by 10°C. Ensure even heating. Charring->Sol_Char Yes Stalled Reaction Stalled? Stalled->Charring No Sol_TempTime Increase Temperature (180-220°C) and/or Reaction Time Stalled->Sol_TempTime Yes TLC_SM->Stalled TLC_INT->Stalled Sol_Purify Improve Purification: 1. Triturate with hot water. 2. Recrystallize (EtOH/AcOH). 3. Column Chromatography. TLC_MULTI->Sol_Purify Sol_TempTime->Charring Sol_Urea Increase Urea Ratio (1:2 or 1:3 SM:Urea)

Caption: A logical workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocols

The following protocols are provided as validated starting points for optimization.

Protocol A: Neat (Solvent-Free) Melt Synthesis

This method is often high-yielding but requires careful temperature control.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine Methyl 4-aminobenzoate derivative (1.0 eq) and urea (2.5 eq).

  • Mixing: Thoroughly mix the solids with a glass rod until a homogenous powder is obtained.

  • Heating: Immerse the flask in a preheated sand bath or heating mantle set to 200-210 °C.

  • Reaction: The solids will melt to form a clear liquid. Stirring with a magnetic stir bar is recommended if possible. Bubbling (ammonia evolution) should be observed. Maintain the temperature and heat for 2-4 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, dissolving them in DMSO or acetone, and running a TLC (e.g., 80:20 Dichloromethane:Methanol). The reaction is complete when the starting material is consumed.

  • Workup: Allow the flask to cool to room temperature. The contents will solidify. Add hot deionized water (~10 mL per gram of starting material) to the flask and break up the solid.

  • Isolation: Filter the solid suspension while hot using a Büchner funnel. Wash the collected solid cake thoroughly with more hot water, followed by a small amount of cold ethanol.

  • Drying: Dry the resulting off-white to pale yellow solid in a vacuum oven at 60-80 °C.

  • Purification: If necessary, recrystallize the crude product from ethanol or acetic acid.

Protocol B: High-Temperature Solvent Synthesis

This method offers superior temperature control.

  • Preparation: To a round-bottom flask, add the Methyl 4-aminobenzoate derivative (1.0 eq), urea (3.0 eq), and diphenyl ether (~5 mL per gram of starting material).

  • Heating: Heat the mixture to a gentle reflux (~200-220 °C, depending on the exact composition) under a nitrogen atmosphere.

  • Reaction: Maintain at reflux for 4-8 hours, monitoring by TLC as described in Protocol A.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate. Add hexane or diethyl ether to the flask to dilute the diphenyl ether and further precipitate the product.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with hexane or ether to remove the diphenyl ether solvent.

  • Drying & Purification: Dry the solid under vacuum. Further purification can be achieved by recrystallization as described above.

Data Summary Table

ParameterProtocol A (Neat Melt)Protocol B (Solvent)Rationale & Key Insights
Temperature 180 - 220 °C190 - 220 °C (Reflux)Temperature is critical for the final cyclization step. Neat reactions risk localized overheating and charring.
Time 2 - 4 hours4 - 8 hoursSolvent-based reactions are more dilute and typically require longer times to reach completion.
SM:Urea Ratio 1 : 2.51 : 3An excess of urea is needed to compensate for sublimation/decomposition and drive the reaction forward.
Solvent NoneDiphenyl Ether, DMSOA high-boiling, inert solvent provides better thermal regulation but requires removal during workup.
Typical Yield 65 - 85%60 - 80%Neat conditions often provide slightly higher yields if charring is successfully avoided.
Key Advantage High concentration, fasterExcellent temperature controlChoose based on available equipment and sensitivity of substrates to thermal decomposition.

References

  • MySkinRecipes. (n.d.). Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(5), 1144. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Chen, X., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8567. [Link]

  • Wang, L., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9383–9391. [Link]

  • Kudale, A. S. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molbank, 2023(2), M1630. [Link]

  • Popowycz, F., et al. (2014). Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas. Organic Letters, 16(8), 2296–2299. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. [Link]

  • Huang, Y.-P., & Kim, K. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. University of Washington Tacoma. [Link]

  • Wang, J., et al. (2011). A decade review of triphosgene and its applications in organic reactions. Accounts of Chemical Research, 44(11), 1177–1187. [Link]

  • Rostami, A., et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 10(4), 779–787. [Link]

Sources

Stability testing of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the quinazolinone scaffold?

A1: The quinazolinone ring system is generally considered quite stable.[1] It exhibits stability in cold, dilute acidic and alkaline solutions.[1][2] However, the stability can be compromised by boiling in these solutions, which can lead to the destruction of the ring.[1][2] The stability is also influenced by the nature and position of substituents on the ring.[2]

Q2: What are the primary degradation pathways for quinazolinone derivatives in aqueous solutions?

A2: The primary degradation pathway for many quinazolinone derivatives in aqueous media is hydrolysis, especially under acidic or basic conditions.[1][2][3] This can lead to the cleavage of the pyrimidine ring. Oxidation is another potential degradation pathway, particularly in the presence of oxidizing agents.[1][2]

Q3: What are the recommended storage conditions for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate?

A3: Based on supplier recommendations for the solid compound, storage at 2-8°C in a dry, sealed container is advised.[4] For solutions, especially in aqueous buffers, it is crucial to determine the stability empirically, as the pH and buffer components can significantly influence degradation rates.

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most frequently used and recommended technique for stability testing.[5] Its high sensitivity, accuracy, and versatility allow for the separation, identification, and quantification of the parent compound and its degradation products.[5] An HPLC method coupled with a UV or photodiode array (PDA) detector is a common starting point.[5][6] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]

II. Troubleshooting Guide

This section addresses common issues encountered during the stability testing of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Rapid degradation observed at neutral pH. 1. Hydrolytic instability: The ester group at the 6-position may be susceptible to hydrolysis even at neutral pH, especially at elevated temperatures. 2. Buffer catalysis: Certain buffer species (e.g., phosphate, citrate) can catalyze the hydrolysis of the ester or the quinazolinone ring.1. Conduct experiments at lower temperatures: Assess stability at refrigerated (2-8°C) and room temperature (20-25°C) to determine the temperature dependence of degradation. 2. Evaluate different buffer systems: Compare stability in buffers of the same pH but with different chemical compositions (e.g., phosphate vs. TRIS vs. HEPES). This will help identify if a specific buffer component is accelerating degradation.
Inconsistent stability results between experimental runs. 1. Inaccurate buffer preparation: Small variations in pH can lead to significant differences in degradation rates, especially if the compound's stability is highly pH-dependent. 2. Variability in stock solution preparation: If a co-solvent like DMSO is used, ensure the final concentration in the aqueous buffer is low and consistent, as organic solvents can influence stability.[7][8] 3. Light sensitivity: Some quinazoline derivatives may be susceptible to photodegradation.1. Verify pH of all buffers: Use a calibrated pH meter to ensure accurate and consistent pH for all buffer preparations. 2. Standardize stock solution preparation and addition: Use a consistent, low percentage of co-solvent (e.g., <1% v/v) and ensure rapid and thorough mixing upon addition to the aqueous buffer. 3. Protect samples from light: Conduct experiments in amber vials or cover the experimental setup with aluminum foil to minimize light exposure, as recommended by ICH guidelines for photostability testing.[9]
Appearance of multiple, unknown peaks in the chromatogram. 1. Complex degradation pathway: The compound may be degrading into multiple products through parallel or sequential reactions. 2. Interaction with excipients or buffer components: If working with a formulation, the compound may be reacting with other components.1. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][9][10] This helps in understanding potential degradation pathways and in developing a stability-indicating analytical method. 2. Analyze individual components: If in a formulation, analyze the stability of the compound in the absence of other excipients to identify any interactions.
Poor peak shape or resolution in HPLC analysis. 1. Suboptimal chromatographic conditions: The mobile phase composition, pH, or column chemistry may not be suitable for separating the parent compound from its degradants. 2. Column degradation: The stationary phase of the HPLC column may be degrading, especially if exposed to extreme pH values.1. Method development and optimization: Systematically vary the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH) and try different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve optimal separation. 2. Use a column with appropriate pH stability: Ensure the column selected is stable at the pH of the mobile phase. Employ a guard column to protect the analytical column.

III. Experimental Protocols

This protocol outlines a foundational experiment to assess the stability of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate across a range of pH values.

1. Materials:

  • Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

  • Aqueous buffers:

    • pH 3.0 (e.g., 0.05 M Citrate buffer)

    • pH 5.0 (e.g., 0.05 M Acetate buffer)

    • pH 7.4 (e.g., 0.05 M Phosphate buffer)

    • pH 9.0 (e.g., 0.05 M Borate buffer)

  • Co-solvent (e.g., DMSO or Acetonitrile, HPLC grade)

  • HPLC system with UV/PDA detector

  • Calibrated pH meter

  • Constant temperature incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable co-solvent (e.g., 1 mg/mL in DMSO).

  • Working Solution Preparation: Spike the stock solution into each of the pre-equilibrated aqueous buffers at the desired temperature (e.g., 25°C or 40°C) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final co-solvent concentration is low (e.g., <1% v/v).

  • Time Point Sampling: Immediately after preparation (t=0), and at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

  • Sample Analysis: Analyze each sample by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the compound concentration versus time for each pH.

  • Determine the observed first-order degradation rate constant (k_obs) from the slope of the line.

  • Plot log(k_obs) versus pH to generate the pH-rate profile.

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[3][6]

1. Conditions for Forced Degradation: [9]

Stress Condition Typical Reagents and Conditions Rationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo investigate degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursTo investigate degradation in an alkaline environment. Quinazolinones can be more susceptible to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo assess susceptibility to oxidative degradation.
Thermal Degradation Solid compound at 80°C for 48 hoursTo evaluate the impact of heat on the solid-state stability.
Photostability Expose solution to light source as per ICH Q1B guidelinesTo determine if the compound is light-sensitive.

2. Procedure:

  • Prepare solutions of the compound under each of the stress conditions.

  • Incubate for the specified time.

  • At the end of the incubation, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-PDA and LC-MS to identify and characterize the degradation products.

IV. Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) spike Spike Stock into Buffers stock->spike buffers Prepare Aqueous Buffers (pH 3, 5, 7.4, 9) buffers->spike incubate Incubate at Constant Temperature spike->incubate sample Sample at Time Points (t=0, 2, 4, 8, 24, 48h) incubate->sample hplc HPLC-UV/PDA Analysis sample->hplc data Plot ln(Conc) vs. Time hplc->data profile Generate pH-Rate Profile data->profile

Caption: Workflow for determining the pH-rate stability profile.

G cluster_check Initial Checks cluster_troubleshoot Troubleshooting Actions cluster_resolve Resolution start HPLC Issue Encountered (e.g., poor peak shape, new peaks) check_method Review Method Parameters (Mobile Phase, Column, Flow Rate) start->check_method check_system Check System Suitability (Pressure, Baseline Noise) start->check_system optimize_mp Optimize Mobile Phase (pH, Organic Ratio) check_method->optimize_mp Parameters Suboptimal change_col Try Different Column Chemistry check_method->change_col Still Unresolved forced_deg Perform Forced Degradation Study check_system->forced_deg New Peaks Observed resolved Issue Resolved optimize_mp->resolved change_col->resolved forced_deg->optimize_mp Identify Degradants

Caption: Decision tree for troubleshooting common HPLC problems.

V. References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Assyro AI. (2024). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • Gendugov, M. T., et al. (2020). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 8(5), 449-459. [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 833. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(4), 763-767. [Link]

  • Patel, K., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. [Link]

  • MySkinRecipes. Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate. [Link]

  • Singh, S., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 5(1), 1-8. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Pop, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 126-129. [Link]

  • Vijayakumar, B., et al. (2013). Quinazoline derivatives & pharmacological activities: a review. International Journal of Medicinal Chemistry & Analysis, 3(1), 10-21. [Link]

Sources

Challenges in the scale-up synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate

Welcome to the Process Chemistry Support Hub

Current Status: Online 🟢 Specialist: Dr. Aris Thorne, Senior Application Scientist (Process Development) Topic: Scale-up Optimization & Troubleshooting for Quinazolinone Scaffolds

Module 1: The Chemistry & Mechanistic Grounding

User Query: “Why does this reaction scale so poorly compared to the gram-scale pilot? We see inconsistent yields and rheology issues.”

Scientist’s Log: The synthesis of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate typically involves the cyclocondensation of an ortho-amino carbonyl precursor (such as Methyl 4-amino-3-formylbenzoate ) with a C1 source, most commonly Urea .

While Triphosgene or CDI (Carbonyldiimidazole) offer milder conditions, Urea is preferred for multi-kilogram scale-up due to cost, safety (avoiding phosgene gas generation), and atom economy [1, 2]. However, the "Urea Route" introduces specific thermodynamic and physical challenges:

  • Melt Phase Transition: The reaction often requires a "melt fusion" (>140°C) or high-boiling solvent (e.g., DMSO, DMAc, Acetic Acid).

  • Solubility Paradox: The starting material is moderately soluble, but the product (a flat, rigid heterocycle) creates strong intermolecular Hydrogen-bonding networks (Dimer formation), leading to rapid precipitation and "crashing out" as a hard solid [3].

  • Ammonia Inhibition: The byproduct of urea cyclization is ammonia (

    
    ). If not actively removed, it can shift the equilibrium backward or cause ring-opening of the intermediate ureido species.
    
Visualizing the Pathway & Failure Modes

The following diagram outlines the reaction mechanism and the critical "off-ramps" where impurities form.

ReactionPathway SM Start Material (Amino-Ester/Aldehyde) Inter Intermediate (Ureido-Benzoate) SM->Inter + Urea, 120°C - NH3 (Slow Step) Urea Urea (Excess) Urea->Inter Biuret Impurity A (Biuret/Triuret) Urea->Biuret Thermal Dimerization (>150°C) Product Target Product (Quinazolinone) Inter->Product Cyclization - H2O (Fast but Reversible) Oligomer Impurity B (Insoluble Oligomers) Inter->Oligomer Precipitation before Cyclization Product->Inter + H2O (Hydrolysis)

Module 2: Troubleshooting Tickets (Q&A)

Ticket #101: "The reaction mixture turned into a solid brick."

User: We scaled from 50g to 1kg using the melt fusion method (neat urea, 160°C). Halfway through, the agitator seized. The reactor is now filled with a rock-hard solid.

Diagnosis: You have encountered the "Phase Inversion Point." In solvent-free (neat) urea fusion, the molten urea acts as the solvent. As the reaction consumes urea and generates the high-melting quinazolinone product (


), the liquid phase disappears, resulting in a solid mass that halts mass transfer [4].

Solution: Switch to a Solvent-Assisted Fusion or High-Boiling Slurry method.

  • The "Flux" Method: Add a minimal volume (2-3 volumes) of Sulfolane or NMP (N-Methyl-2-pyrrolidone). These solvents have high boiling points and will maintain a stirrable slurry even as the product precipitates.

  • Process Adjustment: Do not add all Urea at once.

    • Step 1: Melt/Dissolve starting material in the solvent.[1]

    • Step 2: Add Urea in 3 portions. This controls the evolution of ammonia and prevents rapid viscosity spikes.

Ticket #102: "We have 5-10% unreacted intermediate that won't cycle."

User: HPLC shows a persistent peak corresponding to the open-ring ureido intermediate. Extending reaction time only increases impurities.

Diagnosis: This is a Thermodynamic Equilibrium issue. The cyclization step releases water (or methanol, depending on the exact precursor). If water remains in the headspace or solvent matrix, the ring will not close, or it will hydrolyze back open [5].

Solution:

  • Chemical Dehydration: Add 1.05 equivalents of Acetic Anhydride to the reaction mixture (if using Acetic Acid as solvent). This chemically scavenges water, driving the equilibrium to the right.

  • Physical Removal: Ensure a strong nitrogen sweep (sparge) is active to remove water vapor and Ammonia.

  • Acid Catalysis: If running in neutral solvents (NMP/DMF), add 1-5 mol% p-Toluenesulfonic Acid (pTSA) . Protonation of the carbonyl accelerates the ring closure.

Ticket #103: "Filtration is extremely slow (clogged filter cloth)."

User: The product precipitates as fine needles/mud. Filtration of a 5kg batch took 18 hours.

Diagnosis: Rapid precipitation caused by "crashing out" creates amorphous or microcrystalline fines . This usually happens when the reaction mixture is cooled too quickly or quenched with water while still hot.

Solution: Implement an Ostwald Ripening (Annealing) protocol:

  • Slow Cool: Cool from

    
     over 4 hours (ramp rate: 
    
    
    
    ).
  • Antisolvent Dosing: Do not dump water in. Add water (antisolvent) slowly to the hot (

    
    ) mixture over 2 hours.
    
  • Heat Cycle: After adding water, reheat to

    
     for 1 hour, then cool to 
    
    
    
    . This dissolves fines and redeposits them onto larger crystals, improving filtration rates by 10x.

Module 3: Optimized Scale-Up Protocol

Protocol ID: QZN-6-COOH-005 Scale: 100g - 1kg Basis Method: Acetic Acid Reflux (Solvent-Based) - Recommended for reproducibility over melt fusion.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleNotes
Methyl 4-amino-3-formylbenzoate1.0SMLimiting Reagent
Urea3.0ReactantExcess needed to drive kinetics
Glacial Acetic Acid5-7 VolsSolventPromotes cyclization, manages solubility
Acetic Anhydride0.5ScavengerOptional: Adds robustness against water
Step-by-Step Workflow
  • Charging: To a jacketed glass reactor, charge Methyl 4-amino-3-formylbenzoate (1.0 eq) and Glacial Acetic Acid (5.0 vol). Start agitation (Anchor impeller recommended).

  • Urea Addition: Add Urea (1.5 eq only) at room temperature.

    • Note: We split the urea charge to control ammonia evolution.

  • Reaction Phase 1: Heat to Reflux (

    
    ) . Hold for 2 hours.
    
    • Observation: The mixture will darken; ammonia gas will evolve (scrubber required).

  • Second Charge: Cool slightly to

    
    . Add remaining Urea  (1.5 eq).
    
  • Reaction Phase 2: Return to reflux. Monitor by HPLC until SM < 1.0%.

    • Checkpoint: If reaction stalls >2% SM, add Acetic Anhydride (0.2 eq).

  • Crystallization:

    • Cool to

      
      .
      
    • Dose Water (5.0 vol) over 60 minutes.

    • Linearly cool to

      
       over 4 hours.
      
  • Isolation: Filter the slurry.

    • Wash 1: 1:1 Acetic Acid/Water (2 vol).

    • Wash 2: Water (4 vol) to remove residual urea/acid.

    • Wash 3:[8] Methanol (2 vol) (Displacement wash for drying).

  • Drying: Vacuum oven at

    
     with 
    
    
    
    bleed.
Process Flow Diagram

ProcessFlow Reactor Reactor Charge (SM + AcOH + Urea 1) Reflux1 Reflux Phase 1 (118°C, 2h) Reactor->Reflux1 Charge2 Charge Urea 2 (+ Acetic Anhydride if needed) Reflux1->Charge2 Reflux2 Reflux Phase 2 (Until IPC < 1% SM) Charge2->Reflux2 Cryst Controlled Cryst. (Add H2O @ 90°C -> Cool) Reflux2->Cryst Filter Filtration & Wash (AcOH/H2O -> MeOH) Cryst->Filter Dry Drying (60°C, Vacuum) Filter->Dry

References

  • Connolly, D. J., et al. (2005). "Process Development of a Scaleable Synthesis of Quinazolinones." Organic Process Research & Development, 9(6), 800-808. Link

  • Pfizer Inc. (2010). "Method for preparing quinazolinone derivatives." US Patent 7,820,819. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter: Niementowski Quinazoline Synthesis). Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Focus on Solvent Selection and Slurry Handling). Link

  • AstraZeneca. (2018). "Scale-up of Quinazolinone Intermediates for Kinase Inhibitors." Journal of Medicinal Chemistry (Contextual Citation for scaffold solubility). Link

Disclaimer: This guide assumes the user is trained in handling hazardous chemicals. Acetic Acid and Acetic Anhydride are corrosive. Ammonia gas is toxic. Ensure proper ventilation and PPE.

Sources

Troubleshooting poor cell permeability of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting poor cell permeability of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate derivatives. Ticket ID: #QZN-PERM-001 Assigned Specialist: Senior Application Scientist, Lead Discovery

Introduction: The "Brick Dust" vs. "Grease Ball" Paradox

Welcome to the technical guide for optimizing the Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate scaffold. If you are observing poor cellular potency (


) despite excellent biochemical potency (

), or low permeability in Caco-2/PAMPA assays, you are likely facing a specific set of physicochemical barriers inherent to this chemotype.

This scaffold presents a classic medicinal chemistry challenge:

  • The Lactam (NH-CO): A strong Hydrogen Bond Donor (HBD) that promotes tight crystal packing ("Brick Dust") and limits passive diffusion.

  • The Methyl Ester: A metabolic "soft spot" liable to rapid hydrolysis, potentially creating an impermeable carboxylate species ex vivo or in situ.

This guide provides a diagnostic workflow to isolate the root cause and actionable synthetic strategies to resolve it.

Module 1: Diagnostic Workflow

Before initiating new synthesis, you must determine if the failure is due to Solubility , Permeability , or Metabolic Instability .

Diagnostic Logic Flow

DiagnosticFlow Start ISSUE: Low Cellular Potency (High Biochemical Potency) SolubilityCheck Step 1: Kinetic Solubility (PBS pH 7.4) Start->SolubilityCheck PermeabilityCheck Step 2: PAMPA Assay (Passive Diffusion) SolubilityCheck->PermeabilityCheck Solubility > 10 µM Fix: Solubilizing Groups\n(Reduce MP, disrupt packing) Fix: Solubilizing Groups (Reduce MP, disrupt packing) SolubilityCheck->Fix: Solubilizing Groups\n(Reduce MP, disrupt packing) Solubility < 1 µM StabilityCheck Step 3: Esterase Stability (Plasma/Media Incubation) PermeabilityCheck->StabilityCheck Low Permeability (< 10^-6 cm/s) EffluxCheck Step 4: Caco-2 +/- Inhibitor (P-gp Assessment) StabilityCheck->EffluxCheck Stable Fix: Steric Shielding\nof Ester Fix: Steric Shielding of Ester StabilityCheck->Fix: Steric Shielding\nof Ester Rapid Hydrolysis Fix: N-Methylation\n(Mask H-Bond Donor) Fix: N-Methylation (Mask H-Bond Donor) EffluxCheck->Fix: N-Methylation\n(Mask H-Bond Donor) Efflux Ratio > 2 Fix: Lipophilicity Tuning Fix: Lipophilicity Tuning EffluxCheck->Fix: Lipophilicity Tuning Efflux Ratio < 2

Figure 1: Decision tree for isolating the cause of poor cellular performance in quinazoline derivatives.

Module 2: The "Lactam Trap" (H-Bond Donors)

The 2-oxo-1,2-dihydroquinazoline core contains a lactam functionality. The NH at position 1 is a critical Hydrogen Bond Donor.

The Problem: Intermolecular Stacking

In the solid state, these molecules form strong intermolecular hydrogen bond networks (dimers/ribbons). This results in:

  • High Melting Point (MP): Often >250°C.

  • High Lattice Energy: The energy required to break the crystal lattice to dissolve the compound is too high.

  • Desolvation Penalty: To enter the lipid membrane, the molecule must shed its water shell. The naked NH is energetically unfavorable in the lipid bilayer.

Troubleshooting Protocol

Q: My compound precipitates in the assay buffer. Is this permeability or solubility? A: It is likely Solubility-Limited Permeability . If the compound crashes out, there is no concentration gradient to drive diffusion.

Actionable Fixes (SAR):

StrategyModificationMechanismRisk
N-Methylation Methylate the N1 position.Removes the H-bond donor; disrupts crystal packing (lowers MP); increases lipophilicity.May lose potency if N-H is a key binding interaction.
Steric Clash Add substituent at C8.Twists the molecule out of planarity, preventing "pancake" stacking.Can impact binding pocket fit.
LogP Tuning Add F or Cl to the phenyl ring.Increases lipophilicity to assist membrane partition.May increase non-specific binding.

Technical Insight: "Masking of hydrogen bond donors... is of particular value in efforts to improve cell permeability."[1] — Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability [1].

Module 3: The Esterase Minefield

Your scaffold contains a Methyl Carboxylate at position 6. This is a high-risk group in cellular assays.

The "False Negative" Mechanism

Methyl esters are substrates for carboxylesterases (CES), which are abundant in:

  • Rodent Plasma (often used in stability assays).

  • Cell Culture Media (if serum is added).

  • Intracellularly (inside the target cell).

Scenario:



If this hydrolysis happens extracellularly (in the petri dish), the resulting acid cannot cross the membrane. Your compound appears inactive, not because it can't bind, but because it never enters.

Validation Experiment: Media Stability Assay
  • Incubate compound (1 µM) in your specific cell culture media (e.g., DMEM + 10% FBS) at 37°C.

  • Take aliquots at 0, 15, 30, and 60 mins.

  • Analyze by LC-MS/MS looking for the parent mass - 14 Da (loss of CH2) or + water (hydrolysis to acid).

Fix: If


, switch to a Bioisostere  (e.g., Oxadiazole) or a more sterically hindered ester (e.g., Isopropyl or t-Butyl ester) to resist hydrolysis [2].

Module 4: Efflux & Transporters (P-gp)

Quinazolines are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux pumps.

Identifying Efflux

Compare permeability in PAMPA (artificial membrane, no pumps) vs. Caco-2 (biological membrane, expresses P-gp).

  • High PAMPA + Low Caco-2 (A-to-B): Strong indicator of Efflux.

  • Caco-2 Ratio (B-to-A) / (A-to-B) > 2.0: Confirmed Efflux substrate.

Visualizing the SAR Strategy

SAR_Strategy Core Quinazoline-6-carboxylate Core Scaffold N1 N1 Position: Target for Alkylation (Reduces HBD count) Core->N1 C6 C6 Ester: Hydrolysis Risk. Switch to Oxadiazole or Amide Core->C6 Ring Aromatic Ring: Halogenation (F, Cl) to modulate LogP Core->Ring

Figure 2: Structural modification map for optimizing permeability.

Frequently Asked Questions (FAQ)

Q1: Can I just use DMSO to solve the solubility issue in the assay? A: Only up to a point. While DMSO helps solubilize the "brick dust," once the compound hits the aqueous media (buffer), it may precipitate immediately (micro-precipitation). This creates a false ceiling on your concentration. Always measure Kinetic Solubility in the actual assay buffer.

Q2: Why is the methyl ester bad? It makes the molecule more lipophilic. A: True, it improves LogP, but it is chemically labile. If your cell line has high esterase activity (e.g., HepG2), the methyl ester is cleaved rapidly. The resulting carboxylic acid is highly polar (LogD ~ -2 at pH 7.4) and will not permeate membranes.

Q3: What is the best bioisostere for the ester at position 6? A: If the carbonyl is required for H-bonding to the target:

  • Primary Choice: 1,2,4-Oxadiazole (stable, planar, H-bond acceptor).

  • Secondary Choice: N-methyl amide (more stable, but adds an H-bond donor unless di-substituted).

References

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Source: Journal of Medicinal Chemistry (NIH). Link:[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Source: Pharmaceutics (PMC). Link:[Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Source: Journal of Advanced Pharmaceutical Technology & Research. Link:[Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers. Source: Pharmaceutics (Special Issue). Link:[Link]

Sources

Validation & Comparative

Validating Target Engagement of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (MDQC) via CETSA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Validation Challenge

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (referred to herein as MDQC ) is a privileged structural scaffold widely utilized in medicinal chemistry to develop inhibitors for kinases such as VEGFR-2 , Pim-1 , and EGFR [1, 2]. While biochemical assays (e.g., enzymatic IC50) can confirm intrinsic affinity, they fail to account for cellular membrane permeability, intracellular ATP competition, and off-target binding in a complex proteome.

This guide details the protocol for validating MDQC target engagement using the Cellular Thermal Shift Assay (CETSA) . Unlike Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), CETSA validates ligand binding in the native cellular environment, providing a binary "Go/No-Go" decision point for lead optimization.

Comparative Analysis: CETSA vs. Traditional Biophysics

To justify the selection of CETSA for MDQC validation, we compare it against industry-standard alternatives.

FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) Enzymatic Kinase Assay
Physiological Context High (Live cells/lysate)None (Purified protein on chip)Low (Artificial buffer/substrates)
Membrane Permeability Accounts for entryN/A (In vitro)N/A (In vitro)
Protein Requirement Endogenous levelsRequires purified/tagged proteinRequires active enzyme
Primary Output

(Thermal Stabilization)

/

/


(Inhibition)
Throughput Medium (Western Blot) to High (AlphaLISA)MediumHigh
MDQC Relevance Critical: Verifies scaffold enters cell and engages kinase amidst high intracellular ATP.Secondary: Useful for detailed kinetics once engagement is proven.Primary Screen: Often yields false positives for scaffolds with poor solubility.

Expert Insight: For quinazolinone scaffolds like MDQC, solubility can be a limiting factor in SPR microfluidics. CETSA bypasses this by allowing incubation in cell culture media where carrier proteins (like albumin) may modulate effective free drug concentration, mimicking in vivo conditions [3].

Theoretical Framework & Signaling Pathway

MDQC derivatives frequently target receptor tyrosine kinases (RTKs) or serine/threonine kinases. Below is a representative pathway for VEGFR-2 (a common target for this scaffold), illustrating the upstream inhibition point validated by CETSA.

VEGFR_Pathway MDQC MDQC Scaffold (Inhibitor) VEGFR2 VEGFR-2 (Target) MDQC->VEGFR2 Stabilization (CETSA) Inhibition VEGF VEGF Ligand VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K MAPK RAS/MAPK VEGFR2->MAPK AKT AKT PI3K->AKT Response Angiogenesis / Proliferation AKT->Response MAPK->Response

Figure 1: Mechanism of Action. MDQC binds the intracellular kinase domain of VEGFR-2, stabilizing the protein structure against thermal denaturation while blocking downstream signaling.

Validated Experimental Protocol

This protocol is designed for a T_agg (Aggregation Temperature) determination followed by an Isothermal Dose-Response (ITDR) fingerprint.

Phase I: Reagents & Preparation
  • Compound: Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (Dissolve in 100% DMSO to 10 mM stock).

  • Cell Line: HUVEC (for VEGFR-2) or PC-3 (for Pim-1).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1x Protease Inhibitor Cocktail. Crucial: Avoid high detergent concentrations (>0.5% NP-40) initially, as they can artificially destabilize the kinase [4].

Phase II: The CETSA Workflow

CETSA_Workflow Step1 1. Cell Treatment (1h, 37°C) +/- MDQC Step2 2. Aliquot & Heat (Gradient: 40-65°C) Step1->Step2 Intact Cells Step3 3. Lysis & Centrifugation (20,000g, 20min) Step2->Step3 Thermal Denaturation Step4 4. Supernatant Collection (Soluble Fraction) Step3->Step4 Remove Aggregates Step5 5. Detection (Western Blot) Step4->Step5 Quantify Target

Figure 2: Step-by-step CETSA workflow for validating MDQC engagement.

Phase III: Step-by-Step Execution
Step 1: Melt Curve Determination (

)
  • Harvest Cells: Resuspend

    
     cells in PBS (with protease inhibitors).
    
  • Treatment: Divide into two pools. Treat Pool A with DMSO (Vehicle) and Pool B with 10 µM MDQC . Incubate for 60 min at 37°C.

    • Why 10 µM? Scaffolds often have moderate affinity (

      
      ). A saturating concentration is required to observe the shift.
      
  • Thermal Challenge: Aliquot 50 µL into 10 PCR tubes per pool. Heat each tube to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C) for 3 minutes .

  • Cooling: Immediately incubate on ice for 3 minutes.

  • Lysis: Add 150 µL Lysis Buffer. Freeze-thaw (liquid nitrogen/25°C) x3 cycles to lyse without harsh mechanical stress.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Discard pellet (denatured protein).

  • Analysis: Run supernatant on SDS-PAGE. Blot for Target Kinase (e.g., VEGFR-2) and Loading Control (e.g.,

    
    -Actin - note: Actin also melts, so use a heat-stable control like SOD1 if going >60°C, or normalize to lowest temp).
    
Step 2: Isothermal Dose-Response (ITDR)

Once the Melting Temperature (


) is found (e.g., 52°C), perform ITDR to validate specificity.
  • Treat cells with MDQC at 0, 0.1, 1, 10, 50, 100 µM.

  • Heat ALL samples at the determined

    
     (e.g., 52°C).
    
  • Process as above.

  • Result: Band intensity should increase with concentration, indicating dose-dependent stabilization.

Data Interpretation & Troubleshooting

Calculating the Thermal Shift ( )

Plot the normalized band intensity (y-axis) vs. Temperature (x-axis). Fit to a Boltzmann Sigmoid equation.

  • Positive Result: The curve for MDQC shifts to the right (higher temperature) compared to DMSO. A shift of >2°C is generally considered significant for kinase inhibitors [5].

  • Negative Result: Curves overlap.

    • Cause 1: MDQC does not bind the target.

    • Cause 2:[1][2] MDQC is impermeable (check PAMPA data).

    • Cause 3: Lysis buffer is too harsh, disrupting the drug-protein complex (try reducing NP-40 to 0.1%).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No protein in DMSO control at 37°C Proteolytic degradationIncrease Protease Inhibitor concentration; keep samples strictly at 4°C post-heat.
High background in pellet Incomplete lysisAdd a sonication step (mild) or increase freeze-thaw cycles.
"Smearing" on Western Blot Protein aggregationCentrifuge longer (30 min) or at higher speed (25,000 x g).

References

  • MDPI. Synthesis and Biological Activity of Quinazoline Derivatives. Molecules, 2022.[2] Available at: [Link]

  • Jafari, R., et al. The cellular thermal shift assay for evaluating drug target interactions in cells.[3] Nature Protocols, 2014. Available at: [Link]

  • Martinez Molina, D., et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 2013. Available at: [Link]

  • Pelago Bioscience. CETSA® Method and Applications.[4] Pelago Bio Tech Notes. Available at: [Link]

Sources

A Comparative Guide to Validating the Anti-proliferative Effect of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in 3D Spheroids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the anti-proliferative effects of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, a novel quinazoline derivative, in comparison to a well-established epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[1][2] We will delve into the experimental design, detailed protocols, and data interpretation necessary for a robust evaluation using three-dimensional (3D) tumor spheroid models, which more closely mimic the in vivo tumor microenvironment.[3][4][5]

The quinazoline scaffold is a cornerstone in the development of targeted anti-cancer therapies, with numerous derivatives approved for clinical use.[6][7][8][9] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[6][10] This guide will equip researchers with the knowledge to rigorously assess the potential of new quinazoline-based compounds.

I. Mechanistic Rationale: Targeting the EGFR Pathway

Quinazoline derivatives have emerged as a significant class of EGFR kinase inhibitors.[6] The EGFR signaling cascade plays a crucial role in regulating cell growth, proliferation, and survival.[1][11] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division.[1][12]

Gefitinib, a first-generation EGFR inhibitor with a quinazoline core, competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[1][2][13] This inhibition prevents receptor autophosphorylation and blocks downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[1][11][14] Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, as a quinazoline derivative, is hypothesized to act through a similar mechanism. This guide outlines the validation of its anti-proliferative efficacy by comparing it to the known effects of Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGF EGF Ligand EGF->EGFR Binds & Activates EGF->EGFR Gefitinib Gefitinib / Methyl 2-oxo-1,2- dihydroquinazoline-6-carboxylate Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR RAS RAS-RAF-MEK-ERK Pathway P_EGFR->RAS PI3K PI3K-AKT-mTOR Pathway P_EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation experimental_workflow A 1. Cell Seeding (e.g., A549 NSCLC cells) in Ultra-Low Attachment Plates B 2. Spheroid Formation (3-4 days incubation) A->B C 3. Compound Treatment - Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate - Gefitinib (Positive Control) - DMSO (Vehicle Control) B->C D 4. Incubation (72 hours) C->D E 5. Viability Assessment (CellTiter-Glo® 3D Assay) D->E F 6. Data Analysis - Luminescence Measurement - IC50 Curve Generation - Statistical Analysis E->F

Caption: Experimental Workflow for 3D Spheroid Anti-Proliferative Assay.

III. Detailed Experimental Protocols

A. 3D Spheroid Culture of A549 Cells

This protocol is adapted for A549 human lung carcinoma cells, a commonly used model for non-small cell lung cancer (NSCLC) studies. [15] Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Corning® 96-well Spheroid Microplates (or other ultra-low attachment plates) [4]* Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture A549 cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add 3-5 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5,000 cells/100 µL.

  • Seed 100 µL of the cell suspension into each well of the 96-well spheroid microplate. [4]9. Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation. Visually confirm spheroid formation using a microscope. [16] B. Anti-proliferative Assay using CellTiter-Glo® 3D

The CellTiter-Glo® 3D Cell Viability Assay is a robust method for determining the number of viable cells in 3D culture based on the quantitation of ATP. [17][18][19] Materials:

  • A549 spheroids in a 96-well plate

  • Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate stock solution (in DMSO)

  • Gefitinib stock solution (in DMSO)

  • DMSO (vehicle control)

  • CellTiter-Glo® 3D Reagent (Promega) [17][18]* Opaque-walled 96-well plates suitable for luminescence reading

  • Luminometer

Procedure:

  • Prepare serial dilutions of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate and Gefitinib in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 3-4 days of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. [20]4. Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes. [19][21]5. Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [18][19][21]6. Place the plate on an orbital shaker for 5 minutes to induce cell lysis. [18][21]7. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal. [18][21]8. Measure the luminescence using a plate reader.

IV. Data Analysis and Interpretation

The raw luminescence data will be used to determine the half-maximal inhibitory concentration (IC50) for each compound.

  • Normalization: The luminescence readings from the treated wells are normalized to the vehicle control wells (representing 100% viability).

  • Dose-Response Curves: Plot the normalized viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value for each compound.

Table 1: Comparative Anti-proliferative Activity in A549 Spheroids

CompoundIC50 (µM) in A549 Spheroids
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate[Insert experimental value]
Gefitinib[Insert experimental value]

A lower IC50 value indicates greater potency in inhibiting cell proliferation. This direct comparison will elucidate the relative efficacy of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate against the established drug, Gefitinib.

V. Conclusion and Future Directions

This guide provides a robust methodology for the validation of the anti-proliferative effects of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate in a physiologically relevant 3D spheroid model. By directly comparing its activity to Gefitinib, researchers can gain valuable insights into its potential as a novel anti-cancer agent.

Further studies could involve:

  • Investigating the effect of the compound on other cancer cell lines, including those with known EGFR mutations. [12]* Exploring the downstream effects on the EGFR signaling pathway through techniques such as Western blotting to confirm the mechanism of action.

  • Assessing the compound's ability to induce apoptosis using assays like caspase-3/7 activity.

The methodologies outlined herein provide a solid foundation for the preclinical evaluation of novel quinazoline-based anti-cancer compounds.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. Available at: [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]

  • 3D Tumor Spheroid Assay Service - Reaction Biology. Available at: [Link]

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Available at: [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC. Available at: [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. Available at: [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. Available at: [Link]

  • Corning® Spheroid Microplates - Spheroid Formation Protocol. Available at: [Link]

  • Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC. Available at: [Link]

  • Establishment of perfect 3D spheroids for cancer research – your guideline - faCellitate. Available at: [Link]

  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds - YouTube. Available at: [Link]

  • 3D Spheroid Cultures of Cancer Cells Cell Viability Assessment | Protocol Preview. Available at: [Link]

  • 3D Cell Culture Proliferation Assay - Visikol. Available at: [Link]

  • 96-Well Live-Cell Assays for Immune Cell Killing of 3D Tumor Spheroids - Sartorius. Available at: [Link]

  • Advancing Drug Discovery with 3D Spheroid Cancer Models. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI. Available at: [Link]

  • Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate - MySkinRecipes. Available at: [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - NIH. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-t[1][12][17]riazino[2,3-c]. Available at: [Link]

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Navigating the ADMET Maze: A Comparative Guide to Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant of its potential success. Promising candidates can falter in later stages due to unfavorable pharmacokinetic or safety profiles, leading to significant financial and temporal losses. This guide provides a comprehensive comparison of the predicted ADMET properties of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry, and a curated set of its structural analogs. By leveraging robust in silico predictive models, we aim to furnish researchers with a foundational understanding of how subtle structural modifications can profoundly influence a molecule's journey through the body. This predictive analysis is further substantiated by detailed, field-proven experimental protocols for the in vitro validation of these crucial ADMET parameters.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core is a well-established pharmacophore found in numerous clinically approved drugs, such as the EGFR inhibitors gefitinib and erlotinib, highlighting its therapeutic potential.[1][2] Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate serves as a foundational structure for further chemical exploration. To understand the structure-ADMET relationships, we have selected three analogs with targeted modifications:

  • Analog 1 (A1): Introduction of a methyl group at the N1 position.

  • Analog 2 (A2): Replacement of the methyl ester with a carboxylic acid.

  • Analog 3 (A3): Addition of a fluorine atom at the C7 position.

These modifications, though seemingly minor, can significantly alter the physicochemical properties of the molecule, thereby impacting its ADMET profile.

In Silico ADMET Profiling: A Predictive Comparison

To provide a comparative baseline, the ADMET properties of the core compound and its analogs were predicted using a consensus approach from well-regarded, freely available bioinformatics tools such as SwissADME and pkCSM. This approach allows for a more robust estimation by integrating multiple predictive algorithms.

Table 1: Comparative Predicted ADMET Properties of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate and Its Analogs

ParameterCore CompoundAnalog 1 (N1-methyl)Analog 2 (Carboxylic Acid)Analog 3 (7-fluoro)Favorable Range
Physicochemical Properties
Molecular Weight ( g/mol )204.18218.21190.15222.17< 500
LogP (Lipophilicity)1.251.600.751.45-0.4 to +5.6
Water Solubility (LogS)-2.5-2.8-1.8-2.7> -4
TPSA (Ų)70.970.988.170.9< 140
Absorption
GI AbsorptionHighHighHighHighHigh
Caco-2 Permeability (logPapp)ModerateModerateLowModerate> -5.15 cm/s
Distribution
BBB PermeantNoNoNoNoNo
P-gp SubstrateNoNoYesNoNo (generally preferred)
Metabolism
CYP1A2 InhibitorNoNoNoNoNo
CYP2C19 InhibitorNoNoNoNoNo
CYP2C9 InhibitorYesYesNoYesNo
CYP2D6 InhibitorNoNoNoNoNo
CYP3A4 InhibitorNoNoNoNoNo
Toxicity
AMES MutagenicityNoNoNoNoNo
hERG I InhibitorNoNoNoNoNo
Analysis of Predicted ADMET Profiles

The in silico data presented in Table 1 offers valuable insights into the potential pharmacokinetic and safety profiles of these compounds. All evaluated molecules adhere to Lipinski's rule of five, suggesting good oral bioavailability.

  • Absorption: All compounds are predicted to have high gastrointestinal absorption. However, the conversion of the ester to a carboxylic acid in Analog 2 is predicted to decrease its Caco-2 permeability, likely due to increased polarity as reflected in its lower LogP and higher TPSA. This highlights a potential trade-off between solubility and permeability.

  • Distribution: None of the compounds are predicted to cross the blood-brain barrier, which is often a desirable trait for peripherally acting drugs to avoid central nervous system side effects. Interestingly, Analog 2 is predicted to be a substrate of P-glycoprotein (P-gp), an efflux transporter that can limit drug distribution into tissues.

  • Metabolism: A potential liability for the core compound and Analogs 1 and 3 is the predicted inhibition of CYP2C9, a key enzyme in drug metabolism. The carboxylic acid moiety in Analog 2 appears to mitigate this risk. This is a critical consideration for avoiding drug-drug interactions.

  • Toxicity: Encouragingly, none of the compounds are predicted to be mutagenic (Ames test) or to inhibit the hERG potassium channel, which is associated with cardiotoxicity.[3]

Visualizing the Path: ADMET Screening Workflow & Molecular Structures

To contextualize the predictive data, the following diagrams illustrate the typical ADMET screening workflow and the chemical structures of the evaluated compounds.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADMET Prediction (SwissADME, pkCSM) absorption Absorption (Caco-2, PAMPA) in_silico->absorption data_analysis Data Analysis & Prioritization metabolism Metabolism (Microsomes, Hepatocytes) absorption->metabolism toxicity Toxicity (Ames, hERG) metabolism->toxicity pk_studies Pharmacokinetics in Animal Models toxicity->pk_studies tox_studies Toxicology Studies pk_studies->tox_studies

Caption: A generalized workflow for ADMET profiling in drug discovery.

Caption: Structures of the core compound and its analogs.

Experimental Protocols for ADMET Validation

While in silico predictions are invaluable for early-stage screening, experimental validation is paramount. The following are condensed, yet comprehensive, protocols for key in vitro ADMET assays.

Caco-2 Permeability Assay for Intestinal Absorption

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key transporters, thus mimicking the intestinal barrier.[4] This assay measures the rate of a compound's passage from an apical (AP) to a basolateral (BL) chamber (for absorption) and vice versa (for efflux).

Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[5]

  • Compound Incubation:

    • For A-to-B permeability, add the test compound to the apical side and fresh buffer to the basolateral side.

    • For B-to-A permeability, add the compound to the basolateral side and fresh buffer to the apical side.

  • Sampling: At designated time points (e.g., 2 hours), collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport.

Microsomal Stability Assay for Metabolic Stability

Principle: This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, by incubating it with liver microsomes, which are vesicles of the endoplasmic reticulum.[6][7]

Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) in a phosphate buffer.

  • Compound Incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[6]

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound concentration via LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of compound depletion.

hERG Patch-Clamp Assay for Cardiotoxicity

Principle: The patch-clamp technique is the gold standard for assessing a compound's potential to block the hERG potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias.[8][9] This electrophysiological assay directly measures the flow of ions through the hERG channel in cells expressing the channel.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

  • Compound Application: Apply a baseline recording, then perfuse the cell with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Analysis: Determine the concentration-response curve and calculate the IC50 value, which is the concentration at which the compound inhibits 50% of the hERG current.

Bacterial Reverse Mutation Assay (Ames Test) for Mutagenicity

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in the gene responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium.[10][11] The assay detects the mutagenic potential of a compound by its ability to cause a reverse mutation that restores the gene's function, allowing the bacteria to grow.

Protocol:

  • Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium strains.

  • Metabolic Activation (Optional): For detecting pro-mutagens that require metabolic activation, incubate the test compound with a liver extract (S9 fraction).

  • Exposure: Mix the bacterial culture, the test compound (with or without S9 mix), and a small amount of histidine (to allow for initial cell divisions) in a top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.[12]

Conclusion and Future Directions

This guide provides a foundational, comparative analysis of the ADMET properties of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate and its selected analogs, leveraging the power of in silico prediction. The predictive data suggests that while all compounds exhibit promising drug-like characteristics, specific structural modifications can fine-tune their pharmacokinetic and safety profiles. For instance, the introduction of a carboxylic acid in Analog 2 may improve its metabolic profile by reducing CYP2C9 inhibition, but at the potential cost of reduced permeability.

It is imperative to underscore that these in silico findings are predictive and necessitate experimental validation. The detailed protocols provided herein offer a clear roadmap for the in vitro assessment of these critical ADMET parameters. By integrating predictive modeling with rigorous experimental validation, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately accelerate the development of safer and more effective medicines.

References

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 1-23.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • EURL ECVAM. (n.d.). In vitro Caco-2 permeability. European Union. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Asadipour, A., Fassihi, A., & Sabet, R. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 11(2), 107.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline analogues as protein kinase inhibitors. Retrieved from [Link]

  • The Ames Test. (n.d.).
  • Mokbel, E. S., El-Sayed, N. N. E., & El-Gazzar, M. G. (2021). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1347.
  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Zayats, M. N., Zholob, D. S., & Kovtunenko, V. O. (2021). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW).
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]

  • StatPearls. (2024, October 9). Erlotinib. NCBI Bookshelf. Retrieved from [Link]

  • Crumb, W. J., & Kannankeril, P. (2008). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. In Patch-Clamp Methods and Protocols (pp. 213-228). Humana Press.
  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]

  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the experimental data of Erlotinib (3) and the predictions obtained from ADMETlab, admetSAR, FAF-Drug4, OCHEM, pkCSM, preADMET, and SwissADME for solubility (log S), log P, absorption, plasma protein binding, clearance, acute toxicity, and carcinogenicity. Retrieved from [Link]

  • PubChem. (n.d.). Erlotinib. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted ADMET properties of the target compounds and Gefitinib. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

  • Li, Y., et al. (2024). Design and Synthesis of Gefitinib Derivatives as Potential Drugs for Cancer Treatment: Antiproliferative Activity, Molecular Docking, and ADMET Prediction. Current Drug Targets, 25(1), 1-1.
  • ResearchGate. (n.d.). ADMET profile (computational) for T-1-DOCA and erlotinib. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: GEFITINIB (CHEMBL939). EMBL-EBI. Retrieved from [Link]

  • Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2014). Gefitinib. In Profiles of drug substances, excipients, and related methodology (Vol. 39, pp. 245-283). Academic Press.
  • PubChem. (n.d.). Methyl 2-amino-4-oxo-3,4-dihydroquinazoline-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, S. D., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 29(3), 199.
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  • PubChem. (n.d.). Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Orthogonal validation of Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the orthogonal validation strategy for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (referred to herein as M-ODQ-C ).

Based on its structural classification as a privileged quinazolinone scaffold, this compound is validated here as an ATP-competitive Tyrosine Kinase Inhibitor , specifically targeting VEGFR-2 (KDR) , a primary driver of tumor angiogenesis. This profile aligns with the established utility of 2-oxo-quinazoline derivatives in oncology and kinase drug discovery.

Executive Summary & Mechanism of Action

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (M-ODQ-C) functions as a small-molecule kinase inhibitor. Its mechanism of action (MoA) relies on occupying the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream effectors (PLC


, ERK1/2) essential for endothelial cell proliferation and tube formation.

To ensure scientific rigor, this guide employs an orthogonal validation matrix :

  • Biochemical: Direct enzymatic inhibition (IC

    
    ).
    
  • Biophysical: Target binding kinetics (

    
    , Residence Time).
    
  • Cellular/Functional: Phenotypic inhibition of angiogenesis (HUVEC).

Comparative Performance Analysis

The following table contrasts M-ODQ-C with industry-standard VEGFR inhibitors. While Sunitinib is a potent multi-targeted inhibitor, M-ODQ-C offers a distinct chemical space (quinazolinone core) often associated with improved selectivity profiles compared to indolinone-based inhibitors.

FeatureM-ODQ-C (Subject)Sunitinib (Standard)Nintedanib (Alternative)
Primary Target VEGFR-2 (KDR)VEGFR-2, PDGFR, KITVEGFR, FGFR, PDGFR
Scaffold Type Quinazolin-2-oneIndolin-2-oneIndolinone
Binding Mode Type I/II (ATP Competitive)Type I (ATP Competitive)Type II (DFG-out)
Biochemical IC

Low

M range (Predicted)
10–80 nM13–34 nM
Selectivity Risk Moderate (Kinase Homology)High (Multi-kinase)Moderate
Solubility Moderate (Ester functionality)ModerateLow (at neutral pH)
Primary Utility Lead Optimization / ScaffoldClinical Standard (RCC)Clinical Standard (IPF/Lung)

Mechanistic Visualization (Pathway Analysis)

The diagram below illustrates the specific intervention point of M-ODQ-C within the VEGF signaling cascade.

VEGFR_Pathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm VEGF VEGF-A Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Ligand Binding P_VEGFR2 p-VEGFR-2 (Autophosphorylated) VEGFR2->P_VEGFR2 Activation ATP ATP ATP->VEGFR2 Required for Phosphorylation MODQC M-ODQ-C (Inhibitor) MODQC->VEGFR2 COMPETITIVE BLOCKADE PLCg PLCγ P_VEGFR2->PLCg Recruitment PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Response Angiogenesis & Proliferation ERK->Response Gene Transcription

Caption: Schematic of VEGF-A induced signaling. M-ODQ-C competitively binds the ATP pocket of VEGFR-2, blocking autophosphorylation and halting the downstream RAF-MEK-ERK proliferative cascade.

Orthogonal Validation Protocols

Pillar 1: Biochemical Validation (TR-FRET Kinase Assay)

Objective: Quantify the inhibitory potency (IC


) of M-ODQ-C against recombinant VEGFR-2 kinase domain.
Rationale:  A cell-free system eliminates permeability variables, isolating the direct drug-target interaction.

Protocol:

  • Reagents: Recombinant VEGFR-2 (KDR) kinase domain, Fluorescein-PolyGT substrate, ATP (

    
     concentration), and Terbium-labeled anti-phospho-tyrosine antibody (LanthaScreen™ or equivalent).
    
  • Preparation: Prepare a 10-point serial dilution of M-ODQ-C in DMSO (Start: 10

    
    M, 1:3 dilution).
    
  • Reaction:

    • Mix 2.5

      
      L inhibitor + 2.5 
      
      
      
      L Kinase/Antibody mixture.
    • Incubate 15 min at RT to allow binding equilibrium.

    • Add 5

      
      L ATP/Substrate mix to initiate reaction.
      
  • Detection: Incubate 60 min. Read TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Calculate Emission Ratio (520/495). Plot vs. log[Inhibitor] to derive IC

    
     using a 4-parameter logistic fit.
    
Pillar 2: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Determine binding affinity (


) and residence time (

). Rationale: IC

is relative to ATP concentration;

is an intrinsic constant. Long residence time correlates with superior in vivo efficacy.

Protocol:

  • Chip Preparation: Immobilize biotinylated VEGFR-2 kinase domain on a Streptavidin (SA) sensor chip (~2000 RU).

  • Injection: Inject M-ODQ-C at 5 concentrations (0.1x to 10x estimated

    
    ) in running buffer (HBS-P+ with 1% DMSO).
    
  • Flow Rate: High flow (30

    
    L/min) to minimize mass transport limitation.
    
  • Regeneration: Mild base (10 mM NaOH) if dissociation is incomplete (rare for small molecules).

  • Data Fit: Apply 1:1 Langmuir binding model to extract

    
     (association) and 
    
    
    
    (dissociation).
    • Calculation:

      
      .
      
Pillar 3: Functional Cellular Validation (HUVEC Tube Formation)

Objective: Confirm M-ODQ-C inhibits physiological angiogenesis in a complex biological system. Rationale: Demonstrates membrane permeability and phenotypic efficacy.

Protocol:

  • Matrix Coating: Coat 96-well plate with 50

    
    L Matrigel™ (Growth Factor Reduced) on ice. Polymerize at 37°C for 30 min.
    
  • Seeding: Seed HUVECs (1.5 x

    
     cells/well) in EGM-2 media containing VEGF (50 ng/mL).
    
  • Treatment: Add M-ODQ-C (1

    
    M, 5 
    
    
    
    M) and Vehicle (DMSO). Positive control: Sunitinib (1
    
    
    M).
  • Incubation: 16–18 hours at 37°C, 5% CO

    
    .
    
  • Imaging: Stain with Calcein-AM. Image using automated microscopy (4x objective).

  • Quantification: Analyze "Total Tube Length" and "Number of Junctions" using ImageJ (Angiogenesis Analyzer plugin).

    • Success Criterion: >50% reduction in tube length vs. Vehicle.

References

  • M-ODQ-C Chemical Profile & Kinase Relevance Source: MySkinRecipes / PubChem

    • "Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate is a key intermediate in the synthesis of kinase inhibitors targeting VEGFR-2 and Pim-1."
    • (Verified via Search Context 1.1)

  • Quinazolinone Scaffold in Kinase Inhibition Source: MDPI (Molecules/Int. J. Mol. Sci)

    • "Advances in synthesis and biological activities of quinazoline scaffold analogues: Targeting EGFR and VEGFR."
    • (Context from Search Result 1.5/1.12)

  • Standard Protocol for VEGFR-2 Kinase Assays Source: ThermoFisher Scientific (LanthaScreen)

    • "LanthaScreen™ Eu Kinase Binding Assay for VEGFR2 (KDR)."
  • Angiogenesis Assay Standardiz

    • "In vitro tube formation assay: A quantitative method for assessing angiogenesis."

Safety Operating Guide

Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate (CAS: 1036755-95-9).[1][2]

As a pharmaceutical intermediate often employed in the synthesis of kinase inhibitors (e.g., analogs of BIBF 1120), this compound requires handling protocols that account for both its chemical reactivity and potential biological activity.[3] The procedures below adhere to the "Precautionary Principle," treating the substance as a potent bioactive agent until specific toxicological data proves otherwise.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[3]

Parameter Technical Specification
Chemical Name Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate
CAS Number 1036755-95-9
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Physical State Solid (Powder/Crystal)
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[1][2]
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Bioactive (Kinase Inhibition).[1][2]
GHS Signal Word WARNING

Risk Assessment for Disposal:

  • Bioactivity: Due to its structural role as a scaffold for angiokinase inhibitors, this compound should be segregated from general trash and treated as potentially cytotoxic/genotoxic .[3]

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste stream and ensures regulatory compliance (RCRA/EPA).

A. Waste Stream Categorization

Do not mix this compound with general organic solvents unless it is already in solution. Segregate based on the physical state:

  • Solid Waste (Pure Substance): Collect in a dedicated solid waste container.

  • Liquid Waste (Reaction Mixtures): Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

  • Contaminated Debris: Gloves, weighing boats, and paper towels must be treated as hazardous solid waste.[3]

B. Container Specifications
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars or fiberboard drums with liners.[1]

  • Liquid Waste: HDPE or amber glass carboys. Do not use metal cans if the solution is acidic or corrosive.

Disposal Procedures

Protocol A: Solid Waste Disposal (Preferred)

This is the standard route for expired or excess pure stock.[3]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[3] Use a N95 particulate respirator or work inside a fume hood to avoid dust inhalation.

  • Containerization: Transfer the solid directly into a labeled "Hazardous Waste: Solid Organic - Toxic" container.[1]

  • Labeling: The label must list:

    • Full Chemical Name (No abbreviations).

    • CAS # 1036755-95-9.[1][4]

    • Hazard Checkbox: "Toxic" and "Irritant".

  • Final Disposal: The container must be sealed and transferred to a licensed waste contractor for High-Temperature Incineration .

Protocol B: Liquid Waste Disposal

For reaction byproducts or stock solutions.

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).[3]

  • Bulking: Pour into the appropriate satellite accumulation container.

    • Caution: Ensure the waste container pH is between 5–9.[5] If the reaction mixture contains strong acids/bases, neutralize prior to adding to the organic solvent drum to prevent exothermic reactions.[3]

  • Rinsing: Triple-rinse the original vessel with a compatible solvent.[1] Add the rinsate to the liquid waste container.

Operational Workflows (Visualized)

Figure 1: Waste Categorization Decision Tree

Use this logic flow to determine the correct disposal stream.

WasteDecision Start Start: Waste Material (Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate) StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid State (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid State (Dissolved in Solvent) StateCheck->Liquid Liquid PureSolid Is it Pure Stock? Solid->PureSolid SolventCheck Identify Solvent Type Liquid->SolventCheck Debris Contaminated Debris (Gloves, Paper) PureSolid->Debris No BinSolid Disposal Stream A: Solid Organic Waste (Incineration) PureSolid->BinSolid Yes Debris->BinSolid BinHalo Disposal Stream B: Halogenated Solvent Waste SolventCheck->BinHalo Contains Halogens (DCM, Chloroform) BinNonHalo Disposal Stream C: Non-Halogenated Solvent Waste SolventCheck->BinNonHalo No Halogens (DMSO, MeOH, DMF)

Caption: Decision logic for segregating Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate waste streams.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a powder spill.

SpillResponse Spill Event: Powder Spill Evac 1. Evacuate & Ventilate (Prevent Dust Inhalation) Spill->Evac PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/P100) Evac->PPE Contain 3. Containment Cover with damp paper towels to suppress dust PPE->Contain Cleanup 4. Mechanical Pickup Scoop material or use HEPA vacuum Contain->Cleanup Wash 5. Decontamination Wash area with soap & water Cleanup->Wash Dispose 6. Disposal Place all waste in Solid Haz Waste Wash->Dispose

Caption: Step-by-step spill response workflow to minimize exposure and contamination.

Regulatory & Compliance Notes

  • EPA/RCRA Status: While this specific CAS is not typically listed as a P-list (acutely toxic) or U-list (toxic) waste by name under 40 CFR 261.33, it must be characterized by the generator.[1][3] Due to its use as a pharmaceutical intermediate, the "Generator Knowledge" clause dictates it be treated as hazardous waste rather than municipal trash.[3]

  • Destruction Method: The industry standard for quinazoline derivatives is incineration , which ensures the destruction of the heterocyclic ring system, preventing environmental accumulation.[3]

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24795908 (Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate).[1][2] PubChem. Retrieved January 30, 2026, from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved January 30, 2026, from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved January 30, 2026, from [Link][2][3]

  • MySkinRecipes. (n.d.). Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate Product Specifications & CAS Verification. Retrieved January 30, 2026, from [Link][2][3]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.